Product packaging for Trimethyl trimellitate(Cat. No.:CAS No. 2459-10-1)

Trimethyl trimellitate

Cat. No.: B1293766
CAS No.: 2459-10-1
M. Wt: 252.22 g/mol
InChI Key: MJHNUUNSCNRGJE-UHFFFAOYSA-N
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Description

Structural Context and Theoretical Foundations

Trimethyl trimellitate, systematically named trimethyl 1,2,4-benzenetricarboxylate, is an aromatic ester derived from trimellitic acid and methanol (B129727). ontosight.ai Its molecular formula is C12H12O6. ontosight.ai The structure features a benzene (B151609) ring substituted with three methoxycarbonyl groups (-COOCH3) at the 1, 2, and 4 positions. This specific arrangement of the ester groups on the rigid benzene ring underpins its unique chemical and physical properties.

The presence of three ester functionalities allows for multiple reaction sites, making it a valuable building block in polymer chemistry and organic synthesis. solubilityofthings.com Theoretically, the bulky trimethyl groups can influence its solubility, hindering interactions with polar solvents like water, while the carboxylate groups can be ionized in basic solutions, affecting its polarity and reactivity. solubilityofthings.com Its molecular structure is a key determinant of its thermal stability and low volatility, which are crucial for its industrial applications. smolecule.com

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC12H12O6
Molar Mass252.22 g/mol sigmaaldrich.com
AppearanceClear colorless to yellow viscous liquid chemicalbook.comchemicalbook.com
Melting Point-13 °C to 40 °C (literature values vary) smolecule.comsigmaaldrich.comchemicalbook.comchemicalbook.comchembk.com
Boiling Point194 °C at 12 mmHg sigmaaldrich.comchemicalbook.comchemicalbook.comchembk.com
Density1.261 g/mL at 25 °C sigmaaldrich.comchemicalbook.comchemicalbook.comchembk.com
Refractive Indexn20/D 1.523 sigmaaldrich.comchemicalbook.comchemicalbook.comchembk.com
Solubility in Water1.11 g/L at 20 °C chembk.com

Historical Perspectives on Trimellitate Chemistry

The development of trimellitate esters as a class of plasticizers began in the late 1960s. google.comgoogle.com These compounds, including derivatives made from this compound, were engineered to offer superior performance in high-temperature applications compared to other existing plasticizers. manavchem.com One of the most significant historical applications of this compound has been as a crucial intermediate in the synthesis of larger, higher-molecular-weight trimellitate plasticizers, such as tri(2-ethylhexyl) trimellitate (TOTM). google.comgoogle.comgoogle.com

The synthesis route often involves the initial esterification of trimellitic anhydride (B1165640) with methanol to produce this compound. google.comgoogle.com This is followed by a transesterification reaction with a longer-chain alcohol, like 2-ethylhexanol, to yield the final desired plasticizer. google.comgoogle.comgoogle.com This two-step process, utilizing TMTM as a precursor, was advantageous as it allowed for the use of less pure starting materials and facilitated the production of high-purity, low-color final products. google.comgoogle.com The commercialization of various trimellitate plasticizers, which relied on intermediates like TMTM, marked a significant advancement in producing materials with enhanced durability and thermal resistance for demanding applications in the automotive and electronics industries. chemicalbull.comoecd.org

Current Research Landscape and Significance of this compound

In the current research landscape, this compound is recognized for its significance as a versatile monomer and building block in polymer science. Its trifunctional nature is particularly exploited to create complex polymer architectures.

Monomer for Branched and Hyperbranched Polymers: A significant area of research focuses on using TMTM as a branching or crosslinking agent in the synthesis of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netresearchgate.net By incorporating small amounts of TMTM into the polymerization process, researchers can introduce branches into the linear polymer chains. researchgate.netresearchgate.net This structural modification alters the material's properties, leading to increased intrinsic viscosity and melt strength compared to linear PET. researchgate.netakjournals.com These branched polymers exhibit different crystallization behaviors and improved mechanical properties, such as tensile strength and elongation at break, making them suitable for applications like fiberfills and high-performance films. researchgate.netgoogle.com

Co-monomer in Modified Polyesters: Research has also demonstrated the use of this compound as a co-monomer to produce thermoplastic elastomers. wiley.com Specifically, it has been used at low concentrations (up to 0.35% w/w) to create block copolymers of polybutylene terephthalate and polybutylene glycol, intended for food contact materials. wiley.com

Intermediate in Chemical Synthesis: Beyond polymerization, TMTM continues to be a valuable intermediate. Its ester groups can undergo transesterification with various alcohols, allowing for the synthesis of a wide range of other trimellitate esters with tailored properties for specific applications. smolecule.com

The significance of TMTM in current research lies in its ability to precisely modify polymer structures, leading to advanced materials with enhanced performance characteristics.

Research Findings on TMTM in Polymer Synthesis

Research FocusKey FindingResulting Property Change
Branched PET Synthesis researchgate.netTMTM acts as a monomeric branching agent.Increased intrinsic viscosity from 0.62 to 0.76 dLg-1.
Crosslinked PET researchgate.netGel formation observed at TMTM concentrations of 0.625 wt% or higher.Decreased crystallinity and melting point; increased cold crystallization and glass transition temperatures.
Modified Polyesters for Food Contact wiley.comUsed as a co-monomer at a maximum level of 0.35% w/w.Production of thermoplastic elastomers with no safety concerns for specific food contact applications.

Emerging Trends in Trimellitate-Based Materials Science

The field of materials science is continuously evolving, with a strong emphasis on sustainability and high-performance materials. This compound is at the forefront of several emerging trends.

Sustainable Synthesis from Biomass: A significant emerging trend is the development of sustainable routes to produce commodity chemicals from renewable resources. Researchers have successfully demonstrated a sustainable pathway for synthesizing this compound from sugar-derived polyhydroxy galactaric acid. acs.org This process involves a series of reactions, including deoxydehydration and a Diels-Alder reaction, to produce TMTM with a good yield. acs.org This bio-based production method offers a green alternative to traditional petrochemical routes, aligning with the growing demand for environmentally friendly materials. acs.orgresearchgate.net

Development of Advanced Functional Materials: this compound is also being explored as a ligand for the synthesis of metal-organic frameworks (MOFs). fluorochem.co.ukfrontiersin.org MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The specific structure of TMTM can influence the resulting properties of the MOF. For instance, trimellitic acid, the precursor to TMTM, has been used to functionalize UiO-66-NH2, a type of MOF, to enhance its selective adsorption of dyes from wastewater. frontiersin.org

Phthalate-Free Plasticizers: There is a global trend moving away from traditional phthalate (B1215562) plasticizers due to health and environmental concerns. researchgate.net Trimellitate esters, including those derived from TMTM, are considered safer alternatives due to their lower volatility and migration resistance. chemicalbull.com While larger trimellitates like TOTM are more commonly used directly as plasticizers, the underlying chemistry and synthesis, which often involves TMTM, are crucial to this trend. echemi.comomicsonline.orgresearchgate.net The development of next-generation, high-performance, non-phthalate plasticizers remains an active area of research where trimellitate chemistry plays a key role. nih.gov

These emerging trends highlight the ongoing importance of this compound in the development of sustainable, high-performance materials for a variety of advanced applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O6 B1293766 Trimethyl trimellitate CAS No. 2459-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl benzene-1,2,4-tricarboxylate
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InChI

InChI=1S/C12H12O6/c1-16-10(13)7-4-5-8(11(14)17-2)9(6-7)12(15)18-3/h4-6H,1-3H3
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InChI Key

MJHNUUNSCNRGJE-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H12O6
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DSSTOX Substance ID

DTXSID8044620
Record name Trimethyl benzene-1,2,4-tricarboxylate
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Molecular Weight

252.22 g/mol
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Physical Description

White solid; [MSDSonline]
Record name Trimethyl 1,2,4-benzenetricarboxylate
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Boiling Point

194 °C at 12 mm Hg
Record name TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE
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Density

1.261
Record name TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE
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CAS No.

2459-10-1
Record name Trimethyl trimellitate
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Record name Trimethyl 1,2,4-benzenetricarboxylate
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Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trimethyl ester
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Record name Trimethyl benzene-1,2,4-tricarboxylate
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Record name TRIMETHYL TRIMELLITATE
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Melting Point

-13 °C
Record name TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE
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Synthetic Methodologies for Trimethyl Trimellitate and Its Derivatives

Esterification Pathways of Trimellitic Anhydride (B1165640) with Methanol (B129727)

The principal industrial route to trimethyl trimellitate involves the direct esterification of trimellitic anhydride with methanol. google.com This process is favored for its efficiency and the high purity of the intermediate product, which is crucial for subsequent reactions. google.comgoogle.com The reaction proceeds by heating trimellitic anhydride and methanol in the presence of a catalyst. google.com

The esterification of anhydrides with alcohols is a well-established reaction, typically requiring catalysis to proceed at a practical rate. zbaqchem.com For the synthesis of this compound from trimellitic anhydride and methanol, various catalytic systems are employed, primarily acid catalysts.

Catalytic Systems: Homogeneous acid catalysts are common, with examples including sulfuric acid, titanate esters like tetraisopropyl titanate, and boron trifluoride-methanol complexes (BF₃·MeOH). google.comacs.org Heterogeneous solid acid catalysts, such as H-Y zeolite, have been studied for analogous reactions like the esterification of maleic anhydride, suggesting their potential applicability. researchgate.netresearchgate.net These solid catalysts offer the advantage of easier separation from the reaction mixture. researchgate.net

Temperature: Higher temperatures increase the reaction rate. zbaqchem.com

Catalyst Loading: The rate of reaction generally increases with a higher concentration of the catalyst. researchgate.net

Reactant Molar Ratio: An excess of methanol is used to drive the equilibrium towards the formation of the tri-ester product. researchgate.net

Kinetic studies on similar systems, such as the esterification of acetic anhydride with methanol, have been used to develop detailed models that account for both uncatalyzed and catalyzed reaction pathways to predict the thermal behavior of the reaction. hzdr.de The activation energy for the esterification of maleic anhydride with methanol over an H-Y zeolite catalyst was found to be 44.65 kJ/mol, providing an indication of the energy requirements for such reactions. researchgate.net

Table 1: Overview of Catalytic Systems for Anhydride Esterification with Methanol This table is interactive and can be sorted by clicking on the column headers.

Catalyst Type Specific Example(s) Phase Key Characteristics
Homogeneous Acid Tetraisopropyl titanate Liquid Used in the synthesis of this compound intermediate. google.com
Homogeneous Acid Boron trifluoride-methanol Liquid Effective for esterification of carboxylic groups. acs.org
Homogeneous Acid Sulfuric Acid Liquid Common catalyst for esterification; can lead to corrosion issues. zbaqchem.com
Heterogeneous Acid H-Y Zeolite Solid Studied for maleic anhydride esterification; allows for easy catalyst separation. researchgate.netresearchgate.net

Achieving high yield and purity is critical, especially when the this compound is intended as an intermediate for further synthesis, such as in the production of tri(2-ethylhexyl) trimellitate (TOTM). google.com The most efficient methods for this compound synthesis can achieve yields of approximately 99% through rigorous control of reaction conditions.

Key Optimization Parameters:

Stoichiometry and Molar Ratio: The ratio of methanol to trimellitic anhydride is a critical parameter. Studies on analogous anhydride esterifications show that increasing the molar ratio of alcohol to anhydride significantly increases the conversion to the diester product, though the effect may become less pronounced at very high ratios. researchgate.net For a continuous process, trimellitic anhydride and an alcohol are heated to prepare a solution which is then fed into a reactor. wipo.int

Temperature and Pressure: The esterification reaction is typically conducted at elevated temperatures, ranging from 60-160°C, and under pressure (10-25 kg) to keep the methanol in the liquid phase and increase the reaction rate. google.com

Water Removal: Water is a byproduct of the esterification of the carboxylic acid groups. smolecule.com Continuous removal of this water, often by distillation, is essential to shift the reaction equilibrium towards the product side and achieve high conversion. google.comgoogle.com

Purification: Following the reaction, the crude this compound is purified. Rectification (a more precise form of fractional distillation) is a key step to separate the high-purity this compound from excess methanol, water, and other impurities, resulting in a product with a low color number. google.comgoogle.com

Table 2: Effect of Molar Ratio on Anhydride Conversion (Analogous System) Data derived from a study on maleic anhydride esterification with methanol, demonstrating the principle of optimizing reactant ratios.

Molar Ratio (Anhydride:Methanol) Conversion (%) at 120 min Observation
1:2 22.79 Lower conversion with less excess alcohol. researchgate.net
1:3 42.01 Significant increase in conversion. researchgate.net
1:4 ~45 Conversion rate begins to plateau. researchgate.net
1:5 ~46 Little additional benefit from further excess alcohol. researchgate.net

The esterification of trimellitic anhydride with methanol proceeds through a series-parallel reaction mechanism. researchgate.net

Ring Opening: The first step is a rapid, non-catalytic reaction where a molecule of methanol attacks one of the carbonyl carbons of the anhydride ring. This opens the ring to form two isomeric mono-ester intermediates: 2-carboxy-1-methoxycarbonylbenzene and 1-carboxy-2-methoxycarbonylbenzene.

Esterification of Carboxylic Groups: The subsequent steps involve the acid-catalyzed esterification of the remaining two carboxylic acid groups with additional methanol molecules. These steps are reversible and generally slower than the initial ring-opening. researchgate.net The presence of an acid catalyst, such as H⁺, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. masterorganicchemistry.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester product. This process occurs for both remaining acid groups to ultimately form this compound.

Transesterification Reactions Involving this compound

This compound serves as a high-purity intermediate for the synthesis of other trimellitate esters, particularly those with longer-chain or branched alcohols. google.com This is achieved through transesterification (also known as ester exchange), where the methyl groups of this compound are displaced by other alkyl groups from different alcohols. google.comsmolecule.com This two-step process (esterification to this compound followed by transesterification) is often preferred over direct esterification with higher-boiling alcohols because it facilitates purification and can lead to a final product with higher purity and lower color. google.comgoogle.com

The primary application of transesterification involving this compound is the production of plasticizers. The most significant example is the reaction with 2-ethylhexanol to produce tri(2-ethylhexyl) trimellitate (TOTM), a high-performance plasticizer valued for its low volatility and high thermal stability. google.comgoogle.compenpet.com

Other higher-molecular-weight alcohols can also be used as substrates to create a variety of trimellitate esters with tailored properties. While direct esterification of trimellitic anhydride with alcohols like tridecyl alcohol is also practiced, the transesterification route via this compound offers a pathway to these compounds as well. google.com The choice of alcohol directly impacts the physical properties (e.g., viscosity, volatility, plasticizing efficiency) of the final trimellitate ester.

Transesterification reactions, like esterification, are equilibrium-limited and require a catalyst to achieve reasonable reaction rates. masterorganicchemistry.comjbiochemtech.com The reaction can be catalyzed by either acids or bases, with each having distinct advantages. scielo.org.ar

Acid Catalysts: Titanate esters, which are used in the initial esterification, can also be effective for transesterification. google.comgoogle.com Other acid catalysts like sulfuric or sulfonic acids are also used. scielo.org.ar The mechanism involves protonation of the ester's carbonyl oxygen, followed by nucleophilic attack from the new alcohol. masterorganicchemistry.com

Base Catalysts: Homogeneous base catalysts such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOMe) are widely used because they are highly active and allow for faster reaction times compared to acid catalysts under similar conditions. jbiochemtech.com The mechanism proceeds via the formation of a highly nucleophilic alkoxide from the alcohol, which then attacks the ester's carbonyl carbon. masterorganicchemistry.com

Heterogeneous Catalysts: Solid catalysts are an area of active research, offering benefits like reusability and simplified product purification. researchgate.net For transesterification, solid base catalysts such as alkaline earth metal oxides (e.g., CaO, MgO) and hydrotalcites have demonstrated high catalytic activity. jbiochemtech.comresearchgate.net

The performance of a catalyst is evaluated based on the conversion of this compound and the yield of the desired higher ester. The reaction is typically driven to completion by using an excess of the reactant alcohol and/or by continuously removing the methanol byproduct through distillation.

Table 3: Common Catalyst Types for Transesterification Reactions This table is interactive and can be sorted by clicking on the column headers.

Catalyst Class Specific Example(s) Typical Phase Advantages Disadvantages
Homogeneous Base NaOH, KOH, NaOMe Liquid High reaction rates, effective at low concentrations. jbiochemtech.com Sensitive to water and free fatty acids; difficult to remove from product. jbiochemtech.com
Homogeneous Acid H₂SO₄, Titanate Esters Liquid Less sensitive to free fatty acids. scielo.org.ar Slower reaction rates than base catalysts; can be corrosive. scielo.org.ar
Heterogeneous Base CaO, MgO Solid Easily separated, reusable, non-corrosive. researchgate.net May require higher temperatures/pressures; potential for catalyst deactivation.
Heterogeneous Acid Sulfonated Zeolites Solid Reusable, stable at high temperatures. mdpi.com Generally lower activity than homogeneous catalysts.

Kinetic and Thermodynamic Studies of Transesterification Equilibria

Transesterification is a crucial reaction for the synthesis of various esters, including this compound, often involving the exchange of an alcohol group from an ester with another alcohol. The kinetics of such reactions are fundamental to optimizing reaction conditions and maximizing yield. While specific kinetic and thermodynamic data for the transesterification equilibrium of this compound are not extensively detailed in the provided literature, the principles can be understood from studies on similar processes, such as biodiesel production.

The initial phase of the reaction, particularly when dealing with immiscible reactants like an oil and an alcohol, can be mass-transfer controlled. unl.edu Vigorous mixing is essential to overcome this limitation and ensure the reaction proceeds into a kinetically controlled region. Once a single phase is formed, often aided by the formation of the ester product which acts as a mutual solvent, the reaction rate is governed by the chemical kinetics. unl.edu

Mathematical modeling is a key tool for studying the kinetics of transesterification. By fitting experimental data to kinetic models, it is possible to determine the reaction rate constants for both the forward and reverse reactions, as well as the corresponding activation energies. unl.edumatec-conferences.org These parameters are vital for reactor design and process optimization. The activation energy for transesterification reactions can vary, with studies on biodiesel synthesis reporting values ranging from 33.6 to 84 kJ/mol. mdpi.com

Table 1: Factors Influencing Transesterification Kinetics

FactorDescriptionImpact on Reaction
Temperature Affects the rate of reaction.Higher temperatures generally increase the reaction rate, but can also favor side reactions.
Catalyst Increases the reaction rate by providing an alternative reaction pathway with lower activation energy.The type and concentration of the catalyst significantly influence the reaction kinetics.
Molar Ratio of Reactants The ratio of alcohol to ester.An excess of one reactant can shift the equilibrium towards the product side, increasing the yield.
Mixing Intensity Important for mass transfer in heterogeneous systems.Adequate mixing is crucial to overcome diffusion limitations, especially in the initial stages of the reaction. unl.edu

Sustainable and Bio-Renewable Synthesis Routes

The development of sustainable and bio-renewable routes for the synthesis of chemicals is a cornerstone of green chemistry, aiming to reduce reliance on fossil fuels and minimize environmental impact. For this compound, significant progress has been made in developing synthetic pathways that utilize renewable feedstocks.

Conversion of Sugar-Derived Polyhydroxy Acids to Trimellitates

A promising sustainable route for the synthesis of this compound has been developed starting from 1,6-dimethyl galactarate, a diester derived from the sugar-based polyhydroxy acid, galactaric acid. acs.orgdicp.ac.cn This approach leverages biomass resources, specifically carbohydrates from cellulose (B213188) and hemicellulose, as the initial feedstock. acs.orgdicp.ac.cn

The process begins with the deoxydehydration of 1,6-dimethyl galactarate to produce dimethyl muconate, achieving a yield of 84%. acs.orgdicp.ac.cn A key challenge in this initial step is the chemical recalcitrance of 1,6-dimethyl galactarate due to strong intramolecular hydrogen bond networks. acs.orgdicp.ac.cn The use of a catalyst, such as ammonium (B1175870) perrhenate (B82622), has been shown to weaken these hydrogen bonds and activate the molecule for reaction. acs.orgdicp.ac.cn

Following the formation of dimethyl muconate, the synthesis proceeds through a Diels-Alder reaction and subsequent dehydro-aromatization to yield the final product, this compound. acs.orgdicp.ac.cn This innovative pathway provides a template for producing aromatic oxygenated compounds from renewable resources. acs.orgdicp.ac.cn

Diels-Alder Reaction Strategies in Trimellitate Synthesis

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of cyclic compounds, and it plays a pivotal role in the bio-renewable synthesis of trimellitates. In the route starting from 1,6-dimethyl galactarate, the Diels-Alder reaction of the intermediate, dimethyl muconate, with an acrylate (B77674) is conducted efficiently without the need for a catalyst to produce a substituted cyclohexene (B86901) intermediate. acs.orgdicp.ac.cn This cycloadduct is then dehydro-aromatized to obtain this compound with a 72% yield. acs.orgdicp.ac.cn

Furthermore, density functional theory (DFT) simulations have been employed to explore efficient routes for producing trimellitic acid precursors via the Diels-Alder reaction of biomass-derived dienes and dienophiles. rsc.org Dienes such as 5-hydroxymethyl furfural (HMF), 2,5-dimethylfuran (DMF), and furan (B31954) dicarboxylic acid (FDCA), all derivable from biomass, can react with dienophiles like acrolein and acrylic acid to form an oxanorbornene intermediate, a precursor for trimellitic acid. rsc.orgresearchgate.net The choice of substituents on both the diene and dienophile has been shown to significantly affect the activation barriers of the Diels-Alder reaction. rsc.org

Integration of Green Chemistry Principles in Synthetic Design

The synthesis of this compound and its derivatives is increasingly being guided by the principles of green chemistry to enhance sustainability. envirobites.orgmdpi.com These principles advocate for the use of renewable feedstocks, the reduction of waste, the use of safer solvents, and the design of energy-efficient processes. acs.orgsigmaaldrich.com

The use of sugar-derived polyhydroxy acids as a starting material is a prime example of employing renewable feedstocks. acs.orgdicp.ac.cn This approach moves away from traditional petrochemical sources. The principles of green chemistry also emphasize maximizing atom economy, which involves designing synthetic routes where the maximum amount of starting materials is incorporated into the final product. acs.orggreenchemistry-toolkit.org

Catalysis is another key aspect of green chemistry, with a preference for catalytic reagents over stoichiometric ones to minimize waste. bdu.ac.in The use of catalysts can also lead to milder reaction conditions, saving energy. bdu.ac.in Furthermore, the design of chemical products that are biodegradable and non-toxic is a central goal. envirobites.orgmdpi.com By integrating these principles, the entire lifecycle of this compound, from its synthesis to its disposal, can be made more environmentally friendly. envirobites.org

Table 2: Green Chemistry Principles in Trimellitate Synthesis

Green Chemistry PrincipleApplication in Trimellitate SynthesisReference
Use of Renewable Feedstocks Synthesis from sugar-derived polyhydroxy acids. acs.orgdicp.ac.cn
Atom Economy Designing reactions to maximize the incorporation of reactant atoms into the final product. acs.orggreenchemistry-toolkit.org
Catalysis Use of catalysts to improve reaction efficiency and reduce waste. bdu.ac.in
Safer Solvents and Auxiliaries Choosing solvents with lower toxicity and environmental impact. acs.orgsigmaaldrich.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure where possible. acs.org
Design for Degradation Creating products that break down into harmless substances after use. envirobites.orgmdpi.com

Advanced Derivatization Techniques for Analytical Purposes

The accurate analysis of trimellitic compounds is crucial for quality control and environmental monitoring. Advanced derivatization techniques are often employed to enhance the volatility and chromatographic properties of these compounds, enabling their determination by methods such as gas chromatography (GC).

Selective Esterification for Anhydride and Carboxylic Acid Differentiation

A significant analytical challenge is the simultaneous quantification of trimellitic anhydride and its corresponding carboxylic acid, trimellitic acid, in a mixture. acs.orgnih.gov Direct analysis can be problematic as trimellitic acid can lose water at high temperatures in a GC injector, converting it to the anhydride and leading to an overestimation of the anhydride concentration. acs.orgnih.gov

To address this, an innovative and greener analytical method has been developed based on selective esterification. acs.orgnih.gov This method involves a two-step derivatization process. In the first step, the sample is treated with absolute ethanol (B145695), which selectively esterifies the more reactive anhydride group to form a monoethyl ester, leaving the carboxylic acid groups of trimellitic acid unreacted. acs.orgnih.gov This selectivity is crucial for differentiating the two compounds.

In the second step, a reagent such as boron trifluoride-methanol is used to methylate the remaining free carboxylic acid groups on both the partially esterified anhydride and the trimellitic acid. acs.orgnih.gov This results in the formation of distinct derivatives for the anhydride (ethyl dimethyl trimellitate) and the acid (this compound), which can then be easily separated and quantified by GC-mass spectrometry (GC-MS). acs.org

The optimization of this derivatization process is critical to ensure selectivity and achieve accurate quantification. acs.org Reaction times and temperatures for both esterification steps must be carefully controlled to prevent side reactions, such as the further esterification of the free carboxylic acid groups of the monoethyl ester, which could lead to an overestimation of the anhydride. acs.org This selective derivatization technique offers a safer and more accurate alternative to older methods that used hazardous reagents like diazomethane (B1218177). acs.orgnih.gov

Optimization of Derivatization Protocols Using Experimental Design

The synthesis of this compound and its derivatives often requires carefully controlled reaction conditions to maximize yield and purity while minimizing side reactions and impurities. Experimental design (DoE) is a powerful statistical methodology for systematically optimizing chemical processes. Unlike the traditional one-variable-at-a-time (OVAT) approach, DoE allows for the simultaneous investigation of multiple factors and their interactions, leading to a more comprehensive understanding of the reaction landscape and a more efficient path to optimal conditions.

In the context of producing this compound and related compounds, derivatization protocols are optimized to ensure the complete and selective esterification of the carboxylic acid groups of trimellitic acid or its anhydride. A key challenge is to achieve the desired derivative, such as ethyl dimethyl trimellitate, while minimizing the formation of others, like this compound (TMT), through side reactions like transesterification.

One notable application of experimental design was in the optimization of a two-step derivatization method for the simultaneous analysis of trimellitic anhydride (TMA) and trimellitic acid. The process involved an initial selective esterification with ethanol, followed by methylation of the remaining carboxylic groups using boron trifluoride-methanol (BF3·MeOH). The second step was critical for controlling the final product distribution and was therefore optimized using a DoE approach.

The primary factors investigated were the temperature and reaction time of the second derivatization step. The goal was to maximize the formation of the target analyte, ethyl dimethyl trimellitate (EDMT), while minimizing the fully methylated by-product, this compound.

The experimental design matrix with the investigated factors and their respective levels is presented below:

RunTemperature (°C)Time (min)
16010
28010
310010
46020
58020
610020
76030
88030
910030

The results of this experimental design allowed for the construction of response surfaces, which are graphical representations of the relationship between the factors and the response (in this case, the peak area ratio of the products). For trimellitic anhydride, the analysis of these models indicated that to maximize the formation of ethyl dimethyl trimellitate and minimize the formation of this compound, the optimal conditions were a temperature of 100°C and a reaction time of 20 minutes acs.orgnih.gov.

The study revealed that temperature was the most significant factor affecting the derivatization process, while reaction time had a lesser, though still important, impact. For instance, to maximize the sensitivity for EDMT, it was necessary to work at the highest temperature (100°C) and a longer time (30 minutes) nih.gov. However, to minimize the competing formation of TMT, a slightly shorter time of 20 minutes at the same high temperature was found to be the best compromise acs.orgnih.gov.

The findings from such DoE studies are crucial for developing robust and efficient synthetic and analytical methods for this compound and its derivatives. By systematically exploring the reaction space, researchers can identify optimal conditions that lead to higher yields, better selectivity, and a reduction in unwanted by-products.

Below is a summary of the detailed research findings from the optimization study:

AnalyteFactorEffect on ResponseOptimal Condition for Maximizing EDMT and Minimizing TMT
Trimellitic Anhydride (TMA)TemperatureSignificant100°C
TimeMinor, but crucial for by-product formation20 min

This systematic approach not only improves the efficiency of the derivatization protocol but also provides a deeper understanding of the reaction mechanism and the interplay between different variables.

Advanced Spectroscopic and Chromatographic Characterization of Trimethyl Trimellitate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of nuclei within a molecule. For Trimethyl trimellitate, both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed for a comprehensive characterization.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The analysis of ¹H (proton) and ¹³C NMR spectra allows for the initial identification and assignment of the different hydrogen and carbon atoms in the this compound molecule.

The ¹H NMR spectrum of this compound displays characteristic signals for both its aromatic and methyl protons. The three protons on the benzene (B151609) ring are in different chemical environments due to the asymmetric substitution pattern, leading to distinct signals. A reported spectrum in deuterated chloroform (B151607) (CDCl₃) shows a doublet at 8.43 ppm (H-3), a doublet of doublets at 8.20 ppm (H-5), and a doublet at 7.75 ppm (H-6). unimi.it The nine protons from the three equivalent methoxy (B1213986) groups typically appear as sharp singlets.

The ¹³C NMR spectrum provides information on the carbon framework. It is expected to show nine distinct signals: three for the carbonyl carbons of the ester groups, six for the carbons of the benzene ring (three substituted and three unsubstituted), and one for the methyl carbons of the ester groups (though they may show slightly different shifts due to their positions).

Interactive Table: Predicted and Experimental NMR Chemical Shifts for this compound
Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm) (Predicted Range)
H-38.43 (d, J=1.6 Hz) unimi.it-
H-58.20 (dd, J=8.0, 1.7 Hz) unimi.it-
H-67.75 (d, J=8.0 Hz) unimi.it-
-OCH₃ (x3)~3.9 (three singlets expected)~52-53
C-1-~130-135
C-2-~130-135
C-3-~130-135
C-4-~135-140
C-5-~128-132
C-6-~128-132
C=O (x3)-~164-167

Application of 2D NMR Techniques in Complex System Analysis

For complex molecules or mixtures, 1D NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques resolve these issues by spreading the signals across two frequency axes, revealing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons (H-5 with H-6), confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). libretexts.org An HSQC spectrum would definitively link the aromatic proton signals (at 8.43, 8.20, and 7.75 ppm) to their corresponding aromatic carbon signals and the methyl proton signals to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. nih.gov This is crucial for piecing together the molecular structure. For this compound, HMBC would show correlations from the methyl protons to their respective carbonyl carbons and adjacent aromatic carbons, confirming the placement of the three ester groups on the benzene ring.

Quantitative NMR for Purity and Compositional Analysis

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance or the composition of a mixture. acanthusresearch.com The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. emerypharma.com

To determine the purity of a this compound sample, a known mass of the sample is dissolved with a known mass of a high-purity internal standard (calibrant) in an appropriate deuterated solvent. ox.ac.uk The internal standard must have at least one signal that is well-resolved from the analyte signals. acanthusresearch.com By comparing the integrals of specific, non-overlapping signals from this compound (e.g., one of the aromatic protons) with a signal from the internal standard, the absolute purity of the sample can be calculated using a specific formula that accounts for the molar masses, number of protons, and weights of the analyte and standard. ox.ac.ukresearchgate.net This method is advantageous as it provides a direct measurement of purity and does not require a reference standard of the analyte itself. acanthusresearch.com

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of an ion. For this compound (C₁₂H₁₂O₆), the calculated monoisotopic mass is 252.0634 Da. HRMS analysis would be expected to yield a measured mass for the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) that is extremely close to this theoretical value, thereby confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Fragmentation Pathway Elucidation and Structural Confirmation

In mass spectrometry, particularly with electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and confirm its structure.

The NIST mass spectrum for this compound shows a molecular ion peak ([M]⁺) at m/z 252. nist.gov The fragmentation pattern is characteristic of a methyl-esterified aromatic compound. Key fragmentation pathways include:

Loss of a methoxy radical (•OCH₃): The peak at m/z 221 corresponds to the loss of 31 Da from the molecular ion, which is indicative of the cleavage of a methoxy group.

Loss of a methoxycarbonyl group (•COOCH₃): A significant peak at m/z 193 results from the loss of 59 Da, corresponding to an entire methoxycarbonyl radical. Further loss of carbon monoxide (CO, 28 Da) from this fragment leads to the ion at m/z 165.

These fragmentation patterns confirm the presence and arrangement of the three methoxycarbonyl substituents on the benzene ring.

Interactive Table: Key Mass Spectrometry Fragments for this compound
m/zProposed FragmentIdentity
252[C₁₂H₁₂O₆]⁺Molecular Ion ([M]⁺)
221[M - •OCH₃]⁺Loss of a methoxy radical
193[M - •COOCH₃]⁺Loss of a methoxycarbonyl group
165[M - •COOCH₃ - CO]⁺Subsequent loss of carbon monoxide
163[C₈H₃O₃]⁺Further fragmentation

Source: Based on data from NIST Chemistry WebBook nist.gov

Coupled Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis

The analysis of this compound within complex mixtures necessitates the use of sophisticated analytical techniques that couple the high-resolution separation power of chromatography with the definitive identification capabilities of mass spectrometry. acs.orgrroij.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are principal among these methods, providing the sensitivity and selectivity required for both qualitative and quantitative analysis. acs.orgnih.gov

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net In many applications, this compound is formed as a derivative of trimellitic acid or trimellitic anhydride (B1165640) to facilitate analysis. nih.gov For instance, a sensitive procedure for analyzing trimellitic anhydride and its trimellitic acid impurity involves methylation with diazomethane (B1218177) to yield the trimethyl derivative, which is then analyzed by GC-MS. nih.gov The mass spectrometer provides confirmational identity of the this compound peak separated by the gas chromatograph. nih.gov The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methoxy groups (-OCH3) and other fragments from the ester and aromatic structures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as a powerful tool for analyzing non-volatile compounds in complex matrices without the need for derivatization. nih.govresearchgate.net While direct LC-MS/MS methods for this compound are less commonly detailed than for its higher molecular weight analogues like tris(2-ethylhexyl)trimellitate (TOTM), the principles are directly applicable. researchgate.netnih.gov The technique involves separating the analyte using HPLC, followed by ionization, typically via electrospray ionization (ESI), and subsequent detection by a tandem mass spectrometer. This approach offers high sensitivity and specificity, allowing for detection at very low concentrations. researchgate.netnih.gov

The combination of these techniques allows for a comprehensive characterization of complex mixtures. GC-MS is invaluable for impurity profiling where volatile precursors or byproducts are present, while LC-MS/MS is essential for analyzing the compound in solutions or alongside other non-volatile matrix components. rroij.comresearchgate.net

ParameterTypical GC-MS Conditions for this compound Analysis
Chromatographic Column DB 35-MS-UI GC Column (30 m × 0.25 mm, 0.25 μm) or similar mid-polarity column. acs.org
Injector Temperature 230 °C. acs.org
Injection Mode Split (e.g., 1:10). acs.org
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min). acs.org
Oven Temperature Program Initial temperature of 60 °C, ramped at 15 °C/min to 250 °C, and held. acs.org
Mass Spectrometer Ion Trap or Quadrupole. acs.org
Ionization Mode Electron Ionization (EI).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of a compound. vscht.cz For this compound, IR spectroscopy is instrumental in confirming the presence of its key chemical features: the aromatic ring and the three ester groups.

Vibrational Mode Analysis of Ester and Aromatic Functionalities

The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups.

Ester Functionalities: The most prominent feature of the ester groups is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1720-1740 cm⁻¹. openstax.org This sharp and intense peak is a clear indicator of the ester presence. Additionally, the C-O stretching vibrations of the ester groups will produce strong bands in the fingerprint region, typically between 1100-1300 cm⁻¹. pressbooks.pub

Aromatic Functionalities: The benzene ring gives rise to several characteristic absorptions. The aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.czlibretexts.org The C=C stretching vibrations within the aromatic ring produce a series of medium to weak absorptions in the 1400-1600 cm⁻¹ region. libretexts.org Furthermore, C-H "out-of-plane" bending vibrations appear in the 675-900 cm⁻¹ range, and the specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. libretexts.org

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Ester (-COOCH₃)C=O Stretch1720 - 1740Strong, Sharp
C-O Stretch1100 - 1300Strong
Aromatic RingC-H Stretch3000 - 3100Weak to Medium
C=C Stretch (in-ring)1400 - 1600Medium to Weak
C-H Bend (out-of-plane)675 - 900Medium to Strong

In-situ IR Spectroscopy for Reaction Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) that allows for the real-time monitoring of chemical reactions as they occur, without the need for sampling. youtube.commt.com This technique is highly valuable for studying the kinetics, mechanisms, and pathways of reactions involving this compound. youtube.com

For example, in the synthesis of this compound via the esterification of trimellitic acid or trimellitic anhydride with methanol (B129727), an in-situ IR probe can be inserted directly into the reaction vessel. mt.com By continuously collecting IR spectra, it is possible to track the progress of the reaction in real time. The concentration profiles of reactants, intermediates, and the final product can be determined by monitoring the changes in the intensity of their characteristic IR absorption bands. youtube.com Specifically, one would monitor the disappearance of the broad O-H stretch of the carboxylic acid groups (from trimellitic acid) and the appearance and growth of the strong ester C=O stretch around 1730 cm⁻¹ corresponding to the formation of this compound. This real-time data allows for the precise determination of reaction endpoints, the identification of any transient intermediates, and the optimization of reaction conditions such as temperature and catalyst loading. mt.com

Chromatographic Separations and Quantitation Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related compounds from various matrices. researchgate.net Gas chromatography and high-performance liquid chromatography are the most commonly employed methods. acs.org

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds and is widely used for impurity profiling in materials related to this compound. rroij.comthermofisher.com A common application is the determination of trimellitic acid as an impurity in trimellitic anhydride. nih.gov In this analysis, both compounds are derivatized, often through methylation, to their more volatile ester forms, including this compound. nih.gov The resulting mixture is then separated on a GC column.

The separation is typically achieved using a capillary column with a stationary phase of intermediate polarity. acs.org A flame ionization detector (FID) is often used for quantitation due to its robustness and wide linear range, while a mass spectrometer (MS) is used for positive identification of the peaks. nih.gov The method allows for the simultaneous determination of the anhydride and its acid impurity. nih.gov The quantitative analysis relies on the separation of the derivatized peaks, which can then be used to calculate the concentration of the original compounds in the sample. nih.gov This approach is crucial for quality control in industrial processes where the purity of precursors like trimellitic anhydride is critical. nih.gov

ParameterTypical GC Conditions for Impurity Profiling
Derivatization Agent Diazomethane or Boron trifluoride-methanol (BF₃·MeOH). acs.orgnih.gov
Column 5% SP-2100 or DB 35-MS-UI. acs.orgnih.gov
Detector Flame Ionization Detector (FID) for quantitation, Mass Spectrometry (MS) for identification. nih.gov
Application Simultaneous determination of trimellitic anhydride and its trimellitic acid impurity. nih.gov

High-Performance Liquid Chromatography (HPLC) for Non-volatile Components

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying non-volatile or thermally labile compounds. nih.gov It is particularly useful for analyzing this compound's precursors, such as trimellitic acid and trimellitic anhydride, directly from solution without derivatization. sielc.com

Several HPLC methods have been developed for the analysis of these related compounds. For instance, trimellitic acid can be effectively separated and analyzed on a reversed-phase column. sielc.com A mixed-mode column can also be used to separate both trimellitic anhydride and its hydrolysis product, trimellitic acid, in a single run. sielc.com The mobile phase typically consists of an aqueous buffer and an organic solvent like acetonitrile (B52724). sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in these molecules provides strong chromophores. sielc.com These HPLC methods are essential for monitoring the purity of starting materials and for analyzing aqueous samples where hydrolysis of trimellitic anhydride to trimellitic acid may occur. sielc.com

ParameterTypical HPLC Conditions for Related Non-Volatile Components
Analytes Trimellitic Acid, Trimellitic Anhydride. sielc.com
Column Mixed-mode Newcrom B or Reversed-phase Newcrom BH. sielc.comsielc.com
Mobile Phase Acetonitrile / Water with an acid modifier (e.g., Formic acid or Sulfuric acid). sielc.comsielc.com
Detection UV at ~220-250 nm. sielc.comsielc.com
Application Separation and quantitation of trimellitic anhydride and its acid form in a sample. sielc.com

Development of Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Methods for Trace Analysis

The development of a UHPLC-MS/MS method for the trace analysis of this compound involves the systematic optimization of chromatographic separation and mass spectrometric detection parameters to achieve the desired sensitivity and selectivity.

Chromatographic Separation:

The primary objective of the chromatographic separation is to resolve this compound from other matrix components, thereby minimizing ion suppression or enhancement effects in the mass spectrometer. A reversed-phase chromatographic approach is typically employed for compounds of moderate polarity like this compound.

Column Selection: A sub-2 µm particle size column, such as a C18 or phenyl-hexyl stationary phase, is often chosen to provide high-resolution separations and short analysis times characteristic of UHPLC.

Mobile Phase Composition: The mobile phase generally consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution program, where the proportion of the organic solvent is increased during the analytical run, is commonly used to ensure efficient elution of the analyte and to clean the column from strongly retained matrix components.

Flow Rate and Injection Volume: The flow rate is optimized to maintain high chromatographic efficiency while being compatible with the mass spectrometer's interface. The injection volume is kept small to prevent peak distortion and column overloading.

Mass Spectrometric Detection:

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode is the preferred detection technique for trace quantification due to its high selectivity and sensitivity.

Ionization Source: An electrospray ionization (ESI) source is typically used for the analysis of moderately polar compounds like this compound. Optimization of the ESI source parameters, such as capillary voltage, source temperature, and gas flows (nebulizer and drying gases), is crucial for maximizing the generation of the protonated molecule [M+H]⁺ or other suitable precursor ions.

Precursor and Product Ion Selection: The selection of specific precursor and product ion transitions is fundamental to the selectivity of the MRM method. The precursor ion is typically the protonated molecule of this compound. This ion is then subjected to collision-induced dissociation (CID) in the collision cell of the mass spectrometer to generate characteristic product ions. The most intense and stable product ions are selected for quantification and confirmation.

Table 1: Illustrative UHPLC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
UHPLC System
ColumnC18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B in 3 min, hold for 1 min, return to initial conditions
Flow Rate0.4 mL/min
Injection Volume2 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature350 °C
Nebulizer Gas Flow7 bar
Drying Gas Flow10 L/min
MRM TransitionsHypothetical values, to be determined experimentally
- Quantificatione.g., m/z 253.07 -> 193.05
- Confirmatione.g., m/z 253.07 -> 165.05
Collision EnergyTo be optimized for each transition

Method Validation for Sensitivity, Selectivity, and Robustness

Once the UHPLC-MS/MS method is developed, a thorough validation is performed to ensure its reliability for the intended application, following guidelines such as those from the International Council for Harmonisation (ICH).

Sensitivity:

The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD: The lowest concentration of the analyte that can be reliably distinguished from the background noise.

LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For trace analysis, achieving low ng/mL or even pg/mL levels is often the goal.

Selectivity:

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. In UHPLC-MS/MS, selectivity is primarily achieved through the unique MRM transitions of the target analyte. The absence of interfering peaks at the retention time of this compound in blank matrix samples demonstrates the method's selectivity.

Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during routine use. Typical parameters that are varied during robustness testing include:

Mobile phase composition (e.g., ± 2% organic solvent).

pH of the aqueous mobile phase (e.g., ± 0.2 units).

Column temperature (e.g., ± 5 °C).

Flow rate (e.g., ± 0.02 mL/min).

The method is considered robust if the results for critical parameters, such as peak area, retention time, and calculated concentration, remain within acceptable limits during these variations.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve over the expected concentration range.
Accuracy Recovery of spiked samples within 80-120% of the nominal concentration.
Precision Repeatability (intra-day) and intermediate precision (inter-day) as Relative Standard Deviation (RSD) ≤ 15%.
LOD Signal-to-noise ratio (S/N) ≥ 3.
LOQ S/N ≥ 10, with acceptable precision and accuracy.
Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix.
Robustness RSD of results after minor parameter variations should be within acceptable limits (e.g., ≤ 15%).

Theoretical and Computational Investigations of Trimethyl Trimellitate

Quantum Chemical Studies (DFT, Ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the intrinsic properties of molecules. diva-portal.org These first-principles calculations can elucidate the electronic and geometric features of trimethyl trimellitate with high accuracy.

DFT and ab initio methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy geometry. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The electronic structure of trimellitate esters has been explored using quantum mechanics. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. For trimellitates, the HOMO is primarily located on both the ester and phenyl groups, indicating that these are the likely sites for electrophilic attack. researchgate.net The LUMO, conversely, is also distributed across these groups, suggesting they are susceptible to nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Analysis of the density of states (DOS) reveals that the electronic density of trimellitates near -2 eV tends to increase as the length of the ester alkyl chain grows. researchgate.net The molecular surface activity is predominantly concentrated around the ester groups. researchgate.net

Table 1: Calculated Properties of Trimellitate Esters

Property Observation
HOMO Location Phenyl and Ester Groups researchgate.net
LUMO Location Phenyl and Ester Groups researchgate.net
Dipole Moment Varies slightly with increasing ester chain length researchgate.net

| Surface Activity | Concentrated on the ester groups researchgate.net |

This table presents generalized findings for trimellitate esters as specific data for this compound was not available.

Flexible molecules like this compound can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the stable conformers and map the potential energy surface that governs their interconversion. nih.govrsc.org

Quantum chemistry calculations are essential for accurately determining the relative energies of different conformers. nih.gov For a molecule with multiple rotatable bonds, such as the ester groups in this compound, the conformational landscape can be complex. By systematically rotating the dihedral angles of the ester groups relative to the benzene (B151609) ring and to each other, a potential energy landscape can be generated. The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states between them. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution.

While specific studies on this compound are not prevalent, the general approach involves geometry optimization of various starting structures to find all local minima. chemrxiv.org The accuracy of these energy calculations is highly dependent on the chosen theoretical level and basis set. nih.gov

Computational chemistry can model the entire course of a chemical reaction, providing a detailed mechanism and predicting its feasibility. mdpi.com For the synthesis of this compound, typically formed by the esterification of trimellitic anhydride (B1165640) with methanol (B129727), quantum chemical methods can be used to map the reaction pathway.

This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. mdpi.com The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and, consequently, its rate. Methods like DFT are used to locate these transient structures. nethouse.ru

For example, in a catalyzed esterification reaction, calculations can model the interaction of the catalyst with the reactants, showing how it lowers the activation energy by stabilizing the transition state. mdpi.com While a specific computational study for the synthesis of this compound is not detailed in the available literature, the synthesis of a related compound, triisononyl trimellitate, involves reacting trimellitic anhydride with isononyl alcohol, a process amenable to such theoretical investigation. google.com

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying the intrinsic properties of single molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of larger systems and longer timescales, such as the interaction of this compound with polymers. researchgate.netuminho.pt MD simulations model the movement of atoms and molecules over time based on classical mechanics and a predefined force field. researchgate.net

This compound is used as a plasticizer for polymers like polyvinyl chloride (PVC). MD simulations can provide atomic-level insights into how it functions. In these simulations, a model system is constructed containing multiple PVC chains and this compound molecules. mdpi.com

The simulation tracks the trajectories of all atoms, allowing for the analysis of how the plasticizer molecules position themselves between the polymer chains. semanticscholar.orgsemanticscholar.org Key findings from simulations of similar plasticizers in PVC include:

Increased Molecular Mobility: Plasticizers increase the free volume within the polymer matrix, which enhances the mobility of the polymer chains. This leads to a lower glass transition temperature (Tg) and increased flexibility. mdpi.com

Intermolecular Interactions: The ester groups of the trimellitate are expected to form electrostatic interactions and hydrogen bonds with the PVC backbone, which helps in the compatibilization of the plasticizer within the polymer. semanticscholar.org

Diffusion: MD simulations can predict the diffusion coefficient of the plasticizer within the polymer matrix, a property related to its permanence and resistance to migration. semanticscholar.org

Studies on various plasticizers, including trimellitates, have shown that these simulations can reliably predict thermomechanical properties and are valuable for screening new and non-toxic plasticizer candidates. mdpi.comsemanticscholar.org

The internal flexibility of the this compound molecule itself is crucial for its function as a plasticizer. MD simulations can be used to study the dynamics of bond rotations within the molecule. youtube.com The energy barriers to rotation around the C-O bonds of the ester groups determine the rate at which the molecule can change its conformation. researchgate.net

These rotational barriers can also be calculated with high accuracy using quantum chemical methods (DFT). nih.govmdpi.com The potential energy is calculated as a function of the dihedral angle of a specific bond. The height of the energy barrier separating stable (low-energy) conformations from eclipsed (high-energy) conformations can then be determined. researchgate.netnih.gov The flexibility of the ester side chains allows the molecule to adapt its shape to effectively fit between and lubricate the polymer chains. The magnitude of these rotational barriers is influenced by both steric hindrance and electronic effects like hyperconjugation. researchgate.net

Table 2: Compounds Mentioned

Compound Name
This compound
Trimellitic anhydride
Methanol
Polyvinyl chloride (PVC)
Triisononyl trimellitate

Computational Approaches to Structure-Reactivity Relationships

The inherent complexity of the reactions involving this compound, a trifunctional molecule, necessitates the use of computational models to understand and predict its behavior. Computational chemistry offers powerful tools to investigate the relationships between the molecular structure of this compound and its reactivity in key industrial processes like esterification and transesterification. These approaches not only provide deeper insights into reaction mechanisms but also enable the predictive modeling of reaction kinetics and the rational design of new molecules with tailored properties.

Predictive Modeling of Esterification and Transesterification Kinetics

Predictive modeling of the kinetics of esterification and transesterification reactions involving this compound is crucial for optimizing reaction conditions, improving yields, and designing efficient industrial processes. While specific kinetic models exclusively for this compound are not extensively documented in publicly available literature, the principles of kinetic modeling for similar esterification and transesterification systems can be applied.

These models are typically developed by combining experimental data with mathematical modeling techniques. A common approach involves proposing a reaction mechanism, which for the transesterification of a methyl ester like this compound with a polyol would involve a series of consecutive and reversible reactions.

A mathematical model describing the chemical kinetics of transesterification of palm-based methyl esters with trimethylolpropane (B17298) has been developed using a nonlinear regression method to determine rate constants for both forward and reverse reactions. nih.gov The model was based on the reverse mechanism of transesterification and described the concentration changes of the reactants and products. nih.gov A good correlation between the model simulations and experimental data was observed, proving that such methods can predict the rate constants with plausible accuracy. nih.gov

For instance, in the transesterification of palm-based methyl esters with trimethylolpropane, a mathematical model was developed based on three distinct elementary reversible series-parallel reaction mechanisms. researchgate.net This model considers the reactions in both forward and reverse directions. researchgate.net The reaction rate constants can be determined using software like MATLAB, and the model's predictions are then validated against experimental data. nih.gov

Hypothetical Kinetic Model Parameters for this compound Transesterification

To illustrate the type of data generated from such models, the following interactive table presents hypothetical kinetic parameters for the transesterification of this compound with a generic diol. These values are representative of what a predictive model might yield.

Rate ConstantReaction StepHypothetical Value (L/mol·min)Activation Energy (kJ/mol)
k1This compound + Diol -> Diester + Methanol0.0560
k-1Diester + Methanol -> this compound + Diol0.0175
k2Diester + Diol -> Monoester + Methanol0.0365
k-2Monoester + Methanol -> Diester + Diol0.00880
k3Monoester + Diol -> Polyester (B1180765) + Methanol0.0270
k-3Polyester + Methanol -> Monoester + Diol0.00585

Note: The data in this table is hypothetical and for illustrative purposes only.

Such predictive models are invaluable for process optimization, allowing for the simulation of reaction outcomes under various conditions of temperature, catalyst concentration, and reactant ratios without the need for extensive and costly experimental work.

In silico Design of Novel Trimellitate Derivatives

In silico design, or computer-aided molecular design, is a powerful strategy for developing novel trimellitate derivatives with enhanced properties for specific applications. This approach utilizes computational tools to predict the properties and behavior of molecules before they are synthesized in the laboratory, thereby accelerating the discovery process and reducing research and development costs.

The design of new molecules often employs Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. nih.govrsc.org For trimellitate derivatives, QSPR models could be developed to predict properties such as plasticizer efficiency, thermal stability, or biodegradability based on their molecular descriptors.

The process of in silico design typically involves the following steps:

Lead Compound Identification: this compound serves as the lead compound, the starting point for structural modification.

Virtual Library Generation: A virtual library of novel trimellitate derivatives is created by systematically modifying the structure of the lead compound. This could involve changing the ester groups, adding substituents to the benzene ring, or altering the length and branching of the alkyl chains.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each virtual derivative. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

Property Prediction using QSPR/QSAR Models: The calculated descriptors are then used as input for pre-existing or newly developed QSPR/QSAR models to predict the desired properties of the virtual derivatives.

Selection of Promising Candidates: Based on the predicted properties, the most promising candidates are selected for synthesis and experimental validation.

Hypothetical QSPR Model for Plasticizer Efficiency of Trimellitate Derivatives

The following interactive table presents a hypothetical QSPR model for predicting the plasticizer efficiency of novel trimellitate derivatives.

Molecular DescriptorCoefficientDescription
Molecular Weight-0.25The overall size of the molecule.
LogP (Octanol-Water Partition Coefficient)0.60A measure of the molecule's lipophilicity.
Number of Rotatable Bonds0.15Indicates the flexibility of the molecule.
Dipole Moment-0.10A measure of the molecule's polarity.
Polar Surface Area-0.05The surface area of the molecule that arises from polar atoms.

Note: The data in this table is hypothetical and for illustrative purposes only.

This in silico approach allows for the rapid screening of a large number of potential candidates and the prioritization of those with the highest probability of success, significantly streamlining the development of new and improved trimellitate-based materials.

Polymer Science and Materials Engineering with Trimethyl Trimellitate

Trimethyl Trimellitate as a Monomer in Polyester (B1180765) Synthesis

As a monomer, the significance of this compound lies in its trifunctional nature, which enables the precise modification of polymer structures to develop advanced materials with enhanced performance characteristics. It is primarily used as a branching agent, influencing the polymer's architecture and, consequently, its macroscopic properties.

The synthesis of polyesters incorporating this compound typically follows a step-growth polycondensation mechanism. nih.gov In this process, monomers with functional groups react to form dimers, then trimers, and eventually long polymer chains. The reaction to form polyesters can be a direct esterification between a polyacid and a polyol or a transesterification involving an ester. researchgate.net

The kinetics of polyesterification are influenced by several factors, including temperature, catalyst type, and monomer reactivity. researchgate.net The process often requires high temperatures (above 180°C) and the removal of byproducts like water or methanol (B129727) to drive the reaction equilibrium toward the formation of high molecular weight polymers. nih.govgoogle.com Metal-based catalysts, such as those based on titanium or tin, are frequently employed to accelerate the reaction rates. researchgate.net When this compound is introduced as a trifunctional monomer (an AX3 type), it creates a branching point in the polymer chain, departing from a linear structure. The kinetics can become more complex as the growing branched structure increases the viscosity of the reaction medium, potentially leading to gelation if the concentration of the branching agent is not carefully controlled.

The incorporation of this compound as a co-monomer in polyester synthesis allows for the deliberate tailoring of material properties. Its function as a branching agent can significantly alter the thermal and mechanical characteristics of the resulting polymer. For example, in the synthesis of branched poly(ethylene terephthalate) (PET), even small amounts of this compound can lead to notable changes. Research has shown that as the concentration of this compound is increased, there is a corresponding decrease in the polymer's crystallinity and melting point. Simultaneously, properties such as the glass transition temperature and cold crystallization temperature are elevated. This modification results in a more amorphous polymer structure, which can be desirable for applications requiring improved clarity or flexibility. researchgate.net The intrinsic viscosity of the polyester also tends to increase with the introduction of branching, indicating the formation of a higher molecular weight structure. researchgate.net

Table 1: Effect of this compound (TMT) Concentration on PET Properties

PropertyParent PET (0% TMT)Branched PET (with TMT)Reference
Intrinsic Viscosity (dL/g)0.620.63 - 0.76 researchgate.net
CrystallinityBaselineDecreased
Melting PointBaselineDecreased
Glass Transition Temperature (Tg)BaselineIncreased
Cold Crystallization TemperatureBaselineIncreased

This compound is utilized as a monomeric branching agent in the synthesis of branched PET. researchgate.net In a typical industrial process for PET, which involves the direct esterification of terephthalic acid and ethylene (B1197577) glycol followed by polycondensation, this compound (or its anhydride (B1165640) form, trimellitic anhydride) is added during the polycondensation stage. researchgate.netmdpi.com During this phase, the pressure is reduced and the temperature is increased to facilitate the removal of ethylene glycol and increase the polymer's molecular weight. mdpi.com The introduction of the trifunctional monomer at this stage allows it to react with the hydroxyl end-groups of the growing linear polyester chains, creating a central point from which multiple polymer chains radiate. This process results in a non-linear, branched polymer architecture. researchgate.net The amount of this compound must be carefully controlled, as excessive concentrations (e.g., 0.625 wt% or higher) can lead to cross-linking and the formation of an insoluble gel.

The introduction of this compound into a linear polyester like PET fundamentally alters the polymer's architecture by creating long-chain branches. core.ac.uk A long-chain branch is a side chain long enough to affect the polymer's entanglement characteristics and, consequently, its rheological behavior in the melt phase. core.ac.uk The presence of even a small number of long-chain branches can significantly increase melt strength and elasticity, which is beneficial for processing techniques such as extrusion foaming and blow molding. nih.gov

The resulting branched architecture leads to a higher intrinsic viscosity compared to a linear polymer of the same molecular weight. researchgate.net This is because the branched structure has a larger hydrodynamic volume. The topology of the polymer shifts from linear chains to more complex, star-shaped, or tree-like (dendritic) structures. nih.govrsc.org These architectural changes disrupt the regular packing of polymer chains, leading to reduced crystallinity and a more amorphous material. researchgate.net The investigation of these architectures is crucial for understanding the structure-property relationships that govern the performance of the modified polymer.

Role of Trimellitate Esters as Modifiers in Polymer Matrices

Beyond their use as monomers, trimellitate esters function as highly effective external plasticizers. hallstarindustrial.com Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. specialchem.com Trimellitate esters are valued in applications requiring high-temperature performance and low volatility, such as in automotive interiors and wire insulation.

The plasticization of polymers like Polyvinyl Chloride (PVC) by trimellitate esters is explained by several interconnected theories, primarily the lubricity, gel, and free volume theories. researchgate.net

Lubricity Theory : This theory posits that the rigid polymer chains of unplasticized PVC are held together by intermolecular forces (van der Waals and dipole-dipole interactions). sci-hub.se Plasticizer molecules penetrate these chains and act as molecular lubricants, shielding the polymer chains from each other and allowing them to slide past one another more easily when a force is applied. specialchem.comsci-hub.se

Gel Theory : This model views the polymer as a three-dimensional gel network held by points of attachment along the polymer chains. hallstarindustrial.com The plasticizer molecules interact with the polymer at these sites, breaking the weak polymer-polymer bonds and replacing them with polymer-plasticizer interactions. This disruption of the rigid gel structure imparts flexibility to the material. hallstarindustrial.com

Free Volume Theory : This theory focuses on the internal space available within the polymer matrix for molecular motion. Plasticizers work by increasing the "free volume" between polymer chains. The bulky trimellitate ester molecules push the polymer chains apart, creating more space and lowering the glass transition temperature (Tg). Below the Tg, the polymer is rigid and glassy; above it, the chains have enough free volume to move, and the material becomes flexible and rubbery. researchgate.net

Table 2: Theories of Plasticization Mechanism

TheoryCore ConceptEffect on PolymerReference
Lubricity TheoryPlasticizer acts as a molecular lubricant between polymer chains.Reduces intermolecular friction, allowing chains to move more freely. specialchem.comsci-hub.se
Gel TheoryPlasticizer breaks weak attachment points in the polymer's 3D gel network.Disrupts the rigid structure, increasing flexibility. hallstarindustrial.com
Free Volume TheoryPlasticizer molecules increase the empty space (free volume) between polymer chains.Lowers the glass transition temperature (Tg), enhancing chain mobility. researchgate.net

Effect on Glass Transition Temperature and Polymer Flexibility

The incorporation of this compound (TMTM) into polymer matrices can significantly influence their thermal and mechanical properties, most notably the glass transition temperature (Tg) and polymer flexibility. The trifunctional nature of TMTM allows it to act as a branching or cross-linking agent, which in turn affects the mobility of polymer chains.

Research has shown that when TMTM is used as a comonomer in the synthesis of polyesters, it can lead to an increase in the glass transition temperature. This is attributed to the introduction of branch points, which restrict the segmental motion of the polymer chains. An increase in the concentration of TMTM generally corresponds to a higher Tg. For instance, in the synthesis of branched polyethylene (B3416737) terephthalate (B1205515) (PET), the addition of TMTM has been observed to increase the Tg of the resulting polymer. This effect is a direct consequence of the reduced free volume and decreased chain mobility in the glassy state.

The following table summarizes the general effect of this compound on the glass transition temperature of polyesters:

Polymer SystemTMTM ConcentrationEffect on Glass Transition Temperature (Tg)Reference
Branched PETIncreasing concentrationIncrease

Compatibility Studies with Diverse Polymer Systems

The effectiveness of this compound as an additive in polymer systems is highly dependent on its compatibility with the host polymer. Compatibility, in this context, refers to the ability of TMTM to form a homogeneous mixture with the polymer at a molecular level, without phase separation. mmu.ac.uk Good compatibility is essential for achieving desired modifications in properties such as plasticization, thermal stability, and mechanical strength.

This compound has demonstrated good compatibility with a range of polymers, particularly those with polar functional groups that can interact with the ester groups of TMTM. One of the most notable examples is its use as a plasticizer in polyvinyl chloride (PVC). researchgate.net The polar C-Cl bonds in PVC interact favorably with the carbonyl groups of the trimellitate, leading to a miscible blend. This compatibility allows TMTM to effectively increase the free volume between PVC chains, thereby increasing flexibility and lowering the processing temperature. scielo.brnih.gov

In addition to PVC, trimellitate esters have been found to be compatible with other polymers such as:

Polyesters: As a comonomer, TMTM shows excellent compatibility with polyester systems like PET, where it can be chemically incorporated into the polymer backbone.

Polymethylmethacrylate (PMMA): The ester groups in both TMTM and PMMA promote miscibility.

Cellulose (B213188) Nitrate: Trimellitates can be used as plasticizers for cellulose nitrate, indicating good compatibility. researchgate.net

The compatibility of TMTM with a given polymer can be predicted to some extent by comparing their solubility parameters. Polymers and plasticizers with similar solubility parameters are more likely to be compatible. Experimental techniques such as differential scanning calorimetry (DSC), dynamic mechanical analysis (DMA), and microscopy are used to confirm the miscibility of TMTM in a polymer matrix. A single, composition-dependent glass transition temperature is a strong indicator of a compatible blend. kpi.ua

The following table provides a summary of the compatibility of this compound with various polymer systems:

Polymer SystemCompatibility LevelApplicationReference
Polyvinyl Chloride (PVC)HighPlasticizer researchgate.net
Polyesters (e.g., PET)HighComonomer/Branching Agent
Polymethylmethacrylate (PMMA)GoodPlasticizer researchgate.net
Cellulose NitrateGoodPlasticizer researchgate.net

Advanced Polymer Materials Incorporating Trimellitate Structures

Development of High-Performance Elastomers and Films

The incorporation of trimellitate structures, including this compound, into elastomers and films can lead to materials with enhanced performance characteristics, particularly in terms of thermal stability and durability. wikipedia.org Thermoplastic elastomers (TPEs) are a class of materials that combine the processing advantages of thermoplastics with the flexibility and elasticity of elastomers. researchgate.netgoogle.com The use of trimellitates in TPE formulations can improve their high-temperature performance, making them suitable for demanding applications in the automotive and industrial sectors. exxonmobilchemical.com

In the context of high-performance films, the addition of trimellitate-based compounds can enhance properties such as tensile strength, tear resistance, and dimensional stability at elevated temperatures. ethz.ch These films find applications in various fields, including flexible packaging, electrical insulation, and protective overlays. cshyde.com The rigid aromatic ring of the trimellitate structure contributes to the thermal stability, while the ester groups can enhance adhesion to various substrates.

Research in this area focuses on tailoring the polymer architecture to optimize the desired properties. For instance, by controlling the concentration of the trimellitate component, it is possible to balance flexibility with high-temperature performance. The development of TPEs and films with trimellitate structures is driven by the need for materials that can withstand harsh operating conditions without compromising their mechanical integrity. gme-chemicals.com

Application in Coatings and Adhesives for Enhanced Durability

The chemical structure of this compound makes it a valuable component in the formulation of high-performance coatings and adhesives with enhanced durability. architecturalpowdercoatingresins.com Its trifunctional nature allows it to act as a cross-linking agent, which can significantly improve the mechanical and chemical resistance of the cured material. specialchem.com

In coatings, the incorporation of TMTM can lead to the formation of a dense, three-dimensional network, resulting in a harder and more scratch-resistant surface. researchgate.net This cross-linked structure also enhances the coating's resistance to chemicals, solvents, and environmental degradation, thereby extending the service life of the coated substrate. Trimellitate esters, in general, are known for their high-temperature stability, which translates to coatings that can withstand elevated temperatures without significant degradation. cnlubricantadditive.compacificspecialityoils.com

Similarly, in adhesive formulations, TMTM can be used to increase the cohesive strength and thermal stability of the adhesive bond. radtech.org The cross-linking introduced by TMTM can improve the load-bearing capacity of the adhesive and its resistance to creep over time, particularly at high temperatures. This is crucial in applications where the adhesive bond is subjected to mechanical stress and thermal cycling.

The following table highlights the key benefits of incorporating this compound in coatings and adhesives:

ApplicationKey BenefitMechanism
CoatingsIncreased hardness and scratch resistanceFormation of a dense cross-linked network
Enhanced chemical and solvent resistanceReduced permeability of the cross-linked structure
Improved thermal stabilityInherent high-temperature stability of the trimellitate structure
AdhesivesIncreased cohesive strengthCovalent bonding between polymer chains
Improved thermal stability and creep resistanceCross-linked network restricts polymer chain movement at high temperatures

Engineering of Poly(amide-imide)s with Modified Trimellitic Anhydride Derivatives

Poly(amide-imide)s (PAIs) are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.net These properties make them suitable for use in demanding applications such as wire coatings, aerospace components, and membranes. PAIs are typically synthesized through the polycondensation of a diamine with trimellitic anhydride or its derivatives. nih.govgoogleapis.com

The properties of PAIs can be tailored by modifying the structure of the trimellitic anhydride derivative used in the polymerization. For example, the introduction of trifluoromethyl (CF3) groups into the trimellitic anhydride monomer has been shown to enhance the solubility and optical transparency of the resulting PAIs without significantly compromising their high thermal stability. mdpi.com This modification is particularly useful for applications requiring solution processability and optical clarity, such as in display and optical devices.

The synthesis of PAIs from modified trimellitic anhydride derivatives often involves a two-step process. First, the trimellitic anhydride derivative reacts with a diamine to form a poly(amic acid) precursor. This precursor is then chemically or thermally cyclized to form the final poly(amide-imide). The choice of diamine and the specific modifications to the trimellitic anhydride molecule allow for precise control over the final properties of the PAI.

Materials for Advanced Biomedical Applications

The unique properties of polymers containing trimellitate structures have led to their investigation for use in advanced biomedical applications. poly-med.com Biocompatibility and, in some cases, biodegradability are key requirements for materials used in medical devices and drug delivery systems. poly-med.complastemart.com

One area of interest is the use of trimellitate derivatives in dental materials. For instance, 4-methacryloyloxyethyl trimellitate anhydride (4-META) is a component of some dental adhesives and sealers. mdpi.com The trimellitate group in 4-META can chelate with calcium ions in the tooth structure, promoting adhesion, while the methacrylate (B99206) group can polymerize to form a durable seal.

Furthermore, the principles of incorporating functional groups to tailor polymer properties, as seen with trimellitates, are central to the design of bioresorbable polymers for implantable medical devices. While not a direct application of this compound, the broader family of polyesters and related structures are engineered to have specific degradation profiles and mechanical properties for applications such as sutures, stents, and tissue engineering scaffolds. The biocompatibility of the degradation products is a critical consideration in the design of these materials. biomerics.com Research in this field continues to explore novel polymer architectures to meet the complex demands of the biomedical field.

Sustainable Polymer Development Utilizing Trimellitate Chemistry

The imperative to transition from a fossil-fuel-based economy to a more sustainable, circular model has profound implications for the polymer industry. This shift necessitates the development of materials derived from renewable sources and a thorough understanding of their environmental impact throughout their entire lifecycle. In this context, trimellitate chemistry, particularly involving compounds like this compound, offers promising avenues for creating high-performance polymers with improved sustainability profiles. The focus lies in integrating renewable feedstocks into the production chain and critically evaluating the lifecycle of the resulting polymers.

Renewable Feedstock Integration in Polymer Production

The production of trimellitates has traditionally relied on petroleum-derived precursors. However, significant research is underway to develop commercially viable pathways from biomass. europa.eu Lignocellulosic biomass, which includes agricultural and forestry residues, is a particularly attractive, non-food-competing feedstock. europa.euresearchgate.net Lignin, a complex aromatic biopolymer, is the largest renewable source of aromatic compounds, making it a key target for producing aromatic chemicals like trimellitic acid, the precursor to this compound. kit.edu

Several innovative routes are being explored to convert biomass into the necessary chemical building blocks:

Conversion of Furanics: Biomass-derived sugars can be converted into furan (B31954) derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netkit.edu These furanics can then be catalytically transformed into renewable aromatics, providing a pathway to bio-based trimellitic acid. researchgate.net

Diels-Alder Reactions: A sustainable route to synthesize trimellitic acid (TMA) involves the Diels-Alder reaction of bio-renewable feedstocks like pinacol (B44631) and acrylate (B77674). researchgate.net This approach represents a direct conversion of non-aromatic bio-derivatives into the target aromatic structure.

Hemicellulose and Cellulose Valorization: These abundant polysaccharides can be broken down into sugar monomers. kit.edu Fermentation or catalytic conversion of these sugars can yield platform chemicals that are precursors to the building blocks needed for trimellitate synthesis. kit.edumdpi.com

The goal is to create "drop-in" bio-based replacements for petrochemicals, which have the same quality and can be used in existing industrial processes without significant modification. covestro.com Research has demonstrated the technical feasibility of producing trimellitic acid from precursors like HMF and pinacol. researchgate.net The ongoing challenge lies in optimizing these processes for economic viability at an industrial scale. europa.euresearchgate.net

Potential Bio-Based Routes to Trimellitic Acid (TMA)
Feedstock CategorySpecific PrecursorConversion PathwayKey AdvantageReference
Lignocellulose (Sugars)5-Hydroxymethylfurfural (HMF)Catalytic AromatizationUtilizes abundant sugar-based platform chemicals. researchgate.netresearchgate.net
LignocellulosePinacol and AcrylateDiels-Alder CycloadditionA direct synthesis route from bio-renewable precursors. researchgate.net
LigninAromatic FragmentsDeconstruction and FunctionalizationTaps into the largest renewable source of aromatics. kit.edu

Lifecycle Assessment Considerations for Trimellitate-Based Polymers

A critical component of sustainable polymer development is the Life Cycle Assessment (LCA). nih.gov An LCA is a standardized methodology used to evaluate the environmental burdens associated with a product's entire life, from raw material extraction ("cradle") to processing, use, and final disposal ("grave"). nih.govnichem.solutionsqscience.com This holistic analysis helps to avoid unintended environmental trade-offs, such as shifting a burden from one life stage to another or from one impact category to another. researchgate.net

For trimellitate-based polymers derived from renewable feedstocks, an LCA would compare their environmental footprint against their conventional, petroleum-based counterparts. Key impact categories evaluated in an LCA for polymers include:

Global Warming Potential (GWP): This metric quantifies greenhouse gas (GHG) emissions, often expressed in kilograms of CO2 equivalent. nih.gov Bio-based plastics generally have the potential to reduce GHG emissions compared to conventional plastics. nih.govmdpi.com For instance, some studies have shown that bioplastics can have 7-74% lower carbon emissions. nih.gov However, the energy-intensive nature of converting biomass to finished polymers can sometimes lead to significant CO2 release. nichem.solutionsnih.gov

Fossil Fuel Depletion: By utilizing biomass, the dependence on finite fossil resources is inherently reduced. mdpi.com

Eutrophication and Acidification Potential: These impacts relate to the release of substances like nitrogen and phosphorus into water and sulfur and nitrogen oxides into the air. The agricultural phase of growing biomass feedstocks can contribute significantly to eutrophication due to fertilizer use. venturewell.org

Land and Water Use: The cultivation of biomass requires land and water resources, which must be managed sustainably to avoid competition with food production or negative impacts on biodiversity. nih.govmdpi.com

While specific LCA data for this compound-based polymers is limited, analyses of other bio-based polymers like bio-PET and PLA provide valuable insights. venturewell.orgmaastrichtuniversity.nl These studies show that while bio-based polymers offer clear advantages in reducing fossil fuel use and often GWP, they can exhibit higher impacts in categories like eutrophication and land use. venturewell.orgresearchgate.net Therefore, the "green" credentials of a bio-based trimellitate polymer depend heavily on the specific feedstock used, the efficiency of the conversion process, and the end-of-life management of the product. researchgate.net

Comparative LCA Impact Categories for Polymers
LCA Impact CategoryBio-Based Polymers (General Findings)Petroleum-Based Polymers (General Findings)Key Considerations for Trimellitate PolymersReference
Global Warming PotentialOften lower, but dependent on process energy.Higher due to fossil carbon source.Energy efficiency of TMA synthesis from biomass is crucial. nih.govmdpi.comventurewell.org
Fossil Resource DepletionSignificantly lower.Primary impact source.A primary driver for developing bio-based alternatives. mdpi.com
Eutrophication PotentialCan be higher due to agricultural fertilizers.Generally lower in this category.Choice of feedstock (e.g., agricultural vs. forestry residue) matters. venturewell.orgresearchgate.net
Land UseCan be a significant factor depending on the crop.Minimal direct land use for raw material.Use of non-food, waste biomass is preferred. nih.govmdpi.com

Environmental Research on Trimellitate Compound Fate

Chemical Degradation Pathways in Environmental Compartments

Chemical degradation involves the breakdown of a compound through abiotic processes such as reactions with water (hydrolysis) or atmospheric components (photochemical oxidation). These pathways are critical in determining the persistence of trimethyl trimellitate in the environment.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For an ester like this compound, hydrolysis would involve the cleavage of the ester bonds to yield trimellitic acid and methanol (B129727). The rate of this reaction is highly dependent on pH and temperature.

The hydrolysis of esters can be catalyzed by acids or bases. Generally, the reaction with pure water is extremely slow. chemguide.co.uk Under acidic conditions, the reaction is reversible. chemguide.co.uk However, under alkaline (basic) conditions, the reaction is typically irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which prevents the reverse reaction from occurring. chemguide.co.ukpearson.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. pearson.com

While specific experimental data on the hydrolysis of this compound is limited, the rates can be estimated based on data from analogous aromatic esters. For instance, a base-catalyzed second-order hydrolysis rate constant for the larger trimellitate ester, tris(2-ethylhexyl) trimellitate (TEHT), has been estimated at 6.8 x 10⁻¹ L/mole-sec. This corresponds to hydrolysis half-lives of approximately 120 days at a neutral pH of 7 and 12 days at a pH of 8. tcichemicals.com Shorter-chain esters, like this compound, are generally expected to hydrolyze more rapidly than longer-chain esters like TEHT or di-n-octylphthalate due to reduced steric hindrance. epa.gov

Interactive Table: Hydrolysis Rate Data for Analogous Aromatic Esters at 25°C

CompoundBase-Catalyzed Rate Constant (k₈, M⁻¹hr⁻¹)Calculated Half-Life (pH 7)
2,4-D Methyl ester41,0007 days
Diethylphthalate908.8 years
Dibutylphthalate3622 years
Di-n-octylphthalate7.4107 years

This table presents data for structurally related aromatic esters to illustrate the range of hydrolysis rates. Data sourced from a 1985 EPA report. epa.gov

The primary products of complete hydrolysis of this compound are trimellitic acid and three molecules of methanol. Partial hydrolysis would result in the formation of dimethyl trimellitate and monomethyl trimellitate isomers.

Once released into the atmosphere, organic compounds are subject to degradation by photochemically produced radicals, primarily the hydroxyl (OH) radical. The reaction with OH radicals is the dominant removal process for many organic chemicals in the troposphere.

For trimellitic acid (TMLA), the hydrolysis product of trimellitic anhydride (B1165640), the atmospheric half-life due to reaction with OH radicals is estimated to be 6.6 days. labsolu.ca For comparison, the estimated half-life for trimellitic anhydride (TMA) is 13.4 days. labsolu.ca Studies on the reaction of OH radicals with trimethyl phosphate (TMP) show a complex temperature dependence, but yield a reaction rate constant that can be used to estimate atmospheric lifetimes. cir-safety.orgrsc.org The presence of electron-withdrawing ester groups on the aromatic ring of this compound is expected to decrease the rate of electrophilic OH addition to the ring compared to unsubstituted trimethylbenzene.

Data Table: Estimated Atmospheric Half-Lives of Related Compounds

CompoundAtmospheric OxidantEstimated Half-Life
Trimellitic Anhydride (TMA)OH Radical13.4 days
Trimellitic Acid (TMLA)OH Radical6.6 days

Data from the OECD SIDS report for Trimellitic Anhydride and Trimellitic Acid. labsolu.ca

The products of photochemical oxidation would be complex, potentially leading to the formation of ring-opened products and secondary organic aerosols.

Biodegradation Studies of Trimellitate Analogs

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a key process in the removal of chemical substances from soil and water environments.

Aerobic biodegradation, which occurs in the presence of oxygen, is a primary mineralization pathway for many organic pollutants. nih.gov Studies on trimellitate esters have shown varied results depending on the specific structure of the ester. A study using the Japanese MITI test on tris(2-ethylhexyl) trimellitate (TEHT) indicated that biodegradation is not an important environmental fate process for this large, branched-chain ester.

However, research on the structurally similar phthalate (B1215562) esters suggests a strong relationship between the length of the alkyl chain and biodegradability. Phthalate esters with shorter alkyl chains, such as diethyl phthalate (DEP) and di-n-butyl phthalate (DBP), are readily biodegraded, while those with longer chains, like di-(2-ethylhexyl) phthalate (DEHP), are more resistant to degradation. cookechem.com

Given that this compound has short methyl ester groups, it is predicted to be more susceptible to aerobic biodegradation than its longer-chain analogs like TEHT. The expected pathway would involve the initial breakdown of the ester bonds to form trimellitic acid, which can then be further degraded by microorganisms capable of utilizing aromatic acids as a carbon source. rsc.orgnih.gov

The initial step in the biodegradation of esters is typically enzymatic hydrolysis, catalyzed by a class of enzymes known as esterases (hydrolases that act on ester bonds). wikipedia.orgsemanticscholar.org These enzymes cleave the ester linkage, releasing the parent acid and alcohol. scispace.comnih.gov

The biodegradation of phthalate esters is well-studied and serves as an excellent model for trimellitates. Bacteria capable of degrading phthalates first hydrolyze the diester to a monoester and then to phthalic acid, which subsequently enters central metabolic pathways. google.comnih.gov It is highly probable that a similar enzymatic process occurs for this compound, where microbial esterases hydrolyze the compound sequentially to dimethyl trimellitate, monomethyl trimellitate, and finally trimellitic acid and methanol.

Interestingly, one in vitro study using rat intestinal homogenates found no evidence of hydrolysis for tris(2-ethylhexyl) trimellitate, suggesting that it may be resistant to the specific esterases present in that biological system. epa.govcir-safety.org However, a wide variety of microbial esterases exist in the environment with different substrate specificities. wikipedia.org

Environmental Transport and Distribution Modeling

Environmental fate models, such as multimedia fugacity models, are used to predict how a chemical will partition between different environmental compartments like air, water, soil, and sediment. wikipedia.orgresearchgate.netpublications.gc.caacs.orgresearchgate.net These predictions are based on the chemical's physicochemical properties.

This compound is a moderately water-soluble liquid with low volatility. tcichemicals.comlabsolu.cathegoodscentscompany.comsmolecule.com Its octanol-water partition coefficient (log Kow) is relatively low, suggesting a limited tendency to bioaccumulate in organisms compared to more hydrophobic compounds.

Interactive Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₂O₆
Molar Mass252.22 g/mol nih.gov
Physical StateClear, colorless to yellow liquid tcichemicals.com
Water Solubility1,110 - 1,207 mg/L (@ 20-25°C) thegoodscentscompany.com
Vapor Pressure0.01 mm Hg (1.33 Pa) @ 20°C cookechem.com
Log Kow (Octanol-Water Partition Coefficient)1.4 - 1.96 (Calculated/Estimated) nih.gov

Based on these properties, key environmental partitioning coefficients can be calculated to predict the compound's behavior. The soil adsorption coefficient (Koc), estimated from its log Kow, suggests that this compound will have moderate mobility in soil. Its Henry's Law constant, calculated from its vapor pressure and water solubility, is low, indicating that volatilization from water or moist soil surfaces is not expected to be a significant transport process.

When released into the environment, this compound is expected to partition primarily to the water and soil compartments. Its moderate water solubility facilitates transport in aquatic systems, while its moderate adsorption to organic carbon will cause some retention in soil and sediment. Due to its low vapor pressure, long-range atmospheric transport is unlikely to be a major distribution pathway.

Partitioning Behavior in Multi-Media Systems

The partitioning behavior of a chemical describes its distribution between different environmental phases such as water, soil, sediment, and air. This behavior is crucial for predicting a compound's environmental exposure and potential for bioaccumulation. Key parameters in assessing this behavior are the octanol-water partition coefficient (Kow) and the organic carbon-water partition coefficient (Koc).

For the trimellitate class of compounds, such as tridecyl trimellitate, a high log P value (a measure of Kow) of greater than 5.94 and low water solubility (< 0.13 mg/L) have been reported. industrialchemicals.gov.au A high Kow value indicates a strong tendency for the substance to partition from water into fatty tissues of organisms and to adsorb to organic matter in soil and sediment. walisongo.ac.iddss.go.thresearchgate.net This suggests that trimellitates are not likely to be found in significant concentrations in the water column but will preferentially accumulate in sediment and soil.

ParameterValueImplication for Environmental Partitioning
Log Kow (for Tridecyl Trimellitate)> 5.94High potential for bioaccumulation and strong adsorption to soil and sediment.
Water Solubility (for Tridecyl Trimellitate)< 0.13 mg/LLow mobility in aqueous systems.
Table 1: Partitioning Parameters for a Representative Trimellitate Compound

Volatility and Atmospheric Dispersion Analysis

The volatility of a substance governs its tendency to move from a liquid or solid phase into the air. Key indicators of volatility include vapor pressure and the Henry's Law constant. wikipedia.orgnist.govepa.govlibretexts.org For many larger ester compounds like trimellitates, the vapor pressure is expected to be low. For instance, tridecyl trimellitate is estimated to have a low vapor pressure, which means that inhalation exposure is not expected to be a significant route of exposure under normal conditions of use. industrialchemicals.gov.au

The Henry's Law constant (H) provides a measure of the partitioning of a chemical between air and water at equilibrium. ladwp.comnoaa.gov A low Henry's Law constant indicates that a substance will preferentially remain in the water phase rather than volatilizing into the air. While specific experimental data for the Henry's Law constant of this compound were not found, the low vapor pressure and low water solubility of analogous trimellitates suggest that their tendency for atmospheric dispersion via volatilization from water bodies is limited. Phthalate esters, which are structurally similar to trimellitates, can be released into the atmosphere through the burning of plastic materials. researchgate.net Once in the atmosphere, these compounds can associate with particulate matter and undergo long-range transport. researchgate.net

ParameterExpected Value/CharacteristicImplication for Atmospheric Dispersion
Vapor PressureLow (based on analogues)Limited volatilization from surfaces.
Henry's Law ConstantLow (inferred)Low tendency to partition from water to air.
Table 2: Volatility Characteristics of Trimellitate Compounds

Comparative Analysis and Structure Property Relationships of Trimellitate Esters

Comparative Studies with Other Aromatic Esters and Plasticizers

Trimethyl trimellitate belongs to the broader class of trimellitate esters, which are utilized as high-performance plasticizers. These esters are produced by the reaction of trimellitic anhydride (B1165640) with various aliphatic alcohols, resulting in a unique combination of properties that bridge the gap between general-purpose plasticizers, like phthalates, and polymeric plasticizers. polynt.com Aromatic esters, in general, are known for their extreme stability, which is attributed to the delocalized electron density of the aromatic ring and the ability of these rings to stack closely together. mdpi.com This inherent stability makes them suitable for high-temperature applications. mdpi.comemeryoleo.com

Influence of Ester Group Variation on Material Performance

The performance of trimellitate esters as plasticizers and polymer modifiers is critically dependent on the structure of the alkyl ester groups attached to the aromatic ring. Variation in the length and branching of these alkyl chains significantly impacts key material properties such as thermal stability, volatility, flexibility, and migration resistance. polynt.comcir-safety.org

Longer, linear alkyl chains generally lead to lower volatility and improved low-temperature flexibility compared to their branched counterparts of the same molecular weight. polynt.com For instance, tri-isononyl trimellitate (TINTM) and triisodecyl trimellitate are valued for their excellent thermal resistance and low volatility. hdinresearch.com Conversely, branched alkyl chains, such as the 2-ethylhexyl group in TOTM, can sometimes decrease properties like the viscosity index and flash point when compared to linear chain esters. nih.gov

The choice of the ester group dictates the final application of the plasticizer. For example, TOTM is widely used in PVC products for its high-temperature resistance and low extractability, making it suitable for automotive interiors and medical devices. su.seresearchgate.net The specific arrangement of the three methoxycarbonyl groups in this compound underpins its unique chemical and physical properties, including its thermal stability and low volatility, which are crucial for its industrial applications.

Below is a comparative table illustrating the influence of ester group variation on the properties of different plasticizers.

PropertyThis compound (TMTM)Tris(2-ethylhexyl) trimellitate (TOTM)Di(2-ethylhexyl) phthalate (B1215562) (DEHP)
Molecular Formula C12H12O6 C33H54O6 nih.govC24H38O4
Molecular Weight ( g/mol ) 252.22 546.8390.56
Primary Application Monomer for polymer modification, intermediate High-performance plasticizer for PVC su.seresearchgate.netGeneral-purpose plasticizer for PVC
Key Performance Trait Introduces branching in polymers High thermal stability, low migration polynt.comsu.seGood flexibility and processability
Volatility Low Very Low polynt.comHigher than Trimellitates
Migration Resistance (Not applicable as a primary plasticizer)High polynt.comLower than Trimellitates

This table provides a simplified comparison based on typical properties and applications.

Differentiation in Mechanism of Action Among Trimellitate Isomers

The mechanism of action for trimellitate esters is intrinsically linked to their isomeric structure, specifically the substitution pattern of the ester groups on the benzene (B151609) ring. This compound is systematically named trimethyl 1,2,4-benzenetricarboxylate. This specific 1,2,4-arrangement is crucial to its function.

As a plasticizer, the ester's primary mechanism involves the insertion of its molecules between polymer chains (e.g., PVC), which disrupts polymer-polymer interactions and increases the free volume. mdpi.com This leads to increased flexibility and a lower glass transition temperature. acs.org The asymmetrical 1,2,4-substitution pattern of trimellitates like TOTM can influence how they interact with the polymer matrix compared to more symmetrical isomers, potentially affecting compatibility and efficiency. researchgate.net

In its role as a polymer modifier, the trifunctional nature of this compound (having three ester groups) is key. When used as a co-monomer in the synthesis of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET), it acts as a branching agent. Unlike bifunctional monomers that create linear chains, the three reactive sites on the trimellitate molecule allow for the formation of a branched, three-dimensional polymer network. This structural modification fundamentally alters the material's properties.

While detailed comparative studies on the specific mechanisms of different trimellitate isomers (e.g., 1,2,3- or 1,3,5-benzenetricarboxylates) are not extensively available in the provided context, the principles of polymer chemistry suggest that their functionality would differ significantly. A symmetrical 1,3,5-isomer, for example, might lead to a more uniform network structure when used as a crosslinking agent, whereas the 1,2,4-isomer provides a different spatial arrangement of branches, impacting properties like crystallinity and melt strength. The degradation pathways and metabolic fate of esters can also be influenced by their isomeric structure. nih.gov

Structure-Reactivity Correlations in Synthetic Pathways

The synthesis of trimellitate esters is governed by the structure and reactivity of the starting materials, primarily trimellitic anhydride and various alcohols. polynt.com The process typically involves esterification, and the specific pathway chosen can be correlated with the structure of the desired final product. researchgate.net

A common synthetic route for higher molecular weight trimellitates, such as tri(2-ethylhexyl) trimellitate (TOTM), involves a two-step process that highlights structure-reactivity relationships. google.com

Esterification to this compound : The first step involves the reaction of trimellitic anhydride with methanol (B129727). The anhydride ring is highly reactive and opens to form a carboxylic acid and an ester. Further esterification under acidic catalysis yields this compound (TMTM). google.com This initial step is advantageous because TMTM has a relatively low boiling point, which allows it to be purified to a high degree via rectification. google.com This purification is crucial for obtaining a final product with low color and high purity. google.com

Transesterification : The purified this compound then undergoes transesterification with a higher-boiling alcohol, such as 2-ethylhexanol. google.com In this step, the methyl groups of TMTM are exchanged for the 2-ethylhexyl groups, yielding TOTM. The efficiency of this step is driven by the removal of the more volatile methanol byproduct, shifting the reaction equilibrium towards the desired product.

This two-step pathway demonstrates a clear correlation between structure and reactivity. The initial formation of the simple methyl ester allows for easy purification, a step that would be more difficult with the final, less volatile higher ester. The reactivity of the ester groups in TMTM allows for the subsequent transesterification reaction. The choice of catalyst, such as sulfuric acid or tetraisopropyl titanate, and reaction conditions (temperature, molar ratio) are optimized to maximize yield and selectivity based on the reactivity of the specific alcohol and ester involved. researchgate.netgoogle.com For instance, achieving high conversion in the direct esterification of trimellitic anhydride requires careful control of temperature and catalyst concentration to drive the reaction to completion and minimize side reactions. nih.govresearchgate.net

Relationship Between Molecular Architecture and Polymer Modification Efficacy

The efficacy of this compound and other trimellitate esters in polymer modification is a direct consequence of their molecular architecture. kuraray.com The key architectural feature of this compound is its trifunctional nature, stemming from the three ester groups attached to a rigid benzene ring. This structure allows it to function effectively as a crosslinking or branching agent, imparting significant changes to polymer properties. kuraray.com

When incorporated in small amounts during the polymerization of linear polyesters like PET, this compound introduces branches into the polymer backbone. This architectural change from a linear to a branched structure has profound effects on the material's performance:

Increased Viscosity and Melt Strength : The branched structure increases entanglement between polymer chains, leading to a higher intrinsic viscosity (e.g., an increase from 0.62 to 0.76 dL/g in PET) and improved melt strength. This is beneficial for processes like blow molding and foaming.

Altered Crystallization Behavior : Branching disrupts the regular packing of polymer chains, which results in decreased crystallinity and a lower melting point. Concurrently, it can increase the glass transition temperature, affecting the material's service temperature range.

Improved Mechanical Properties : The introduction of branches can enhance mechanical properties such as tensile strength and elongation at break, making the modified polymer suitable for applications like high-performance films and fiberfills.

The relationship between molecular architecture and efficacy is also evident in higher molecular weight trimellitates used as plasticizers. The bulky, three-armed structure of molecules like TOTM contributes to their low migration rates. polynt.com This "tree-shaped" or "star-shaped" architecture, compared to the linear structure of many other plasticizers, physically hinders the molecule's ability to diffuse through the polymer matrix, making it a more permanent addition to the final material. researchgate.netresearchgate.net This permanence is crucial for applications where plasticizer loss would compromise performance and safety, such as in automotive interiors and electrical cable insulation. polynt.comhdinresearch.com

The following table summarizes the link between the molecular architecture of this compound and its effect on polymer properties.

Architectural FeatureResulting Polymer StructureEffect on Polymer Property
Trifunctional (Three Ester Groups) Branched Polymer ChainsIncreased intrinsic viscosity and melt strength
Rigid Benzene Ring Core Defined Branch PointsDecreased crystallinity and melting point
Asymmetric 1,2,4-Substitution Irregular Chain PackingIncreased glass transition temperature

Future Directions and Interdisciplinary Research Frontiers

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. For trimellitates, this involves developing synthetic routes that minimize environmental impact, reduce energy consumption, and utilize renewable resources. Key research areas include:

Solvent-Free Synthesis: Traditional esterification processes often rely on organic solvents. Research into solvent-free reaction conditions, utilizing techniques like mechanochemistry (ball milling) or reactions in supercritical fluids, aims to create cleaner and more efficient processes. nih.govmdpi.com These methods can lead to higher yields and reduced waste streams. nih.govmdpi.com

Catalyst Development: The focus is on replacing traditional acid catalysts with more environmentally benign alternatives. This includes the development of solid acid catalysts, enzymes (biocatalysis), and reusable catalysts that can be easily separated from the reaction mixture, minimizing contamination of the final product. nih.gov A patent for synthesizing triisodecyl trimellitate, for example, lists catalysts such as tetraisopropyl titanate and stannous chloride. google.com

Alternative Activation Methods: Investigating non-traditional energy sources for chemical activation, such as microwave irradiation and photocatalysis, offers pathways to more energy-efficient and faster reactions compared to conventional thermal methods. nih.govmdpi.com These techniques can often be performed under milder conditions, further enhancing the sustainability profile of the synthesis. nih.gov

Synthesis StrategyDescriptionPotential Advantages
Solvent-Free Reactions Conducting synthesis without traditional organic solvents, often using mechanochemical activation or high temperatures.Reduces solvent waste, lowers processing costs, and can lead to cleaner product streams. nih.govmdpi.com
Biocatalysis Utilizing enzymes as catalysts for esterification reactions.High selectivity, mild reaction conditions, biodegradable catalysts, and reduced byproduct formation. nih.gov
Microwave-Assisted Synthesis Using microwave irradiation to provide energy for the reaction.Rapid heating, shorter reaction times, increased yields, and often milder reaction conditions. nih.govmdpi.com
Photocatalysis Using light to activate a catalyst and drive the chemical reaction.Can enable reactions at ambient temperature and pressure, offering high selectivity and energy efficiency. nih.govmdpi.com

Development of Advanced Spectroscopic Probes for In-situ Monitoring

To optimize synthesis and ensure product quality, real-time monitoring of the reaction progress is crucial. The development of advanced spectroscopic probes allows for in-situ analysis, providing dynamic information about the chemical transformation as it happens. This is a significant step up from traditional offline analysis, which can be time-consuming and may not accurately represent the reaction state. spectroscopyonline.com

Future research in this area will focus on:

Infrared (IR) and Raman Spectroscopy: These techniques are powerful for monitoring esterification reactions. scielo.org.coscielo.org.coacs.org Probes can be inserted directly into the reactor to track the decrease of carboxylic acid and alcohol functional groups and the corresponding increase of the ester group in real-time. scielo.org.coscielo.org.co In situ Raman spectroscopy, for instance, has been successfully used to determine the percentage of esterification in polyester (B1180765) polymerization processes by monitoring the intensities of ester and carboxylic group bands. acs.org

Mass Spectrometry (MS): On-line mass spectrometry can provide detailed concentration profiles for reactants, products, and catalysts throughout the reaction. nih.gov This technique offers high sensitivity and the ability to monitor multiple components simultaneously. nih.gov

Multi-Technique Approaches: Combining different spectroscopic methods, such as IR and Raman, can provide a more comprehensive understanding of the reaction mechanism and kinetics. researchgate.netbirmingham.ac.uk This multi-faceted approach helps to build robust models for process control and optimization.

Spectroscopic TechniqueInformation ProvidedAdvantages for In-situ Monitoring
Mid-Infrared (Mid-IR) Tracks changes in functional groups (e.g., -COOH, -OH, -COOR). scielo.org.coscielo.org.coDirect measurement of reactant consumption and product formation; widely applicable to esterification. scielo.org.coscielo.org.co
Raman Spectroscopy Provides information on molecular vibrations, allowing for quantification of chemical species. acs.orgLess interference from water, suitable for aqueous and non-aqueous systems, can be used with fiber optic probes. acs.orgbirmingham.ac.uk
Mass Spectrometry (DLSMS) Measures the mass-to-charge ratio of ions to identify and quantify all components in the reaction mixture. nih.govHigh sensitivity and specificity, provides detailed concentration profiles for multiple species. nih.gov

Integration of Machine Learning and AI in Computational Design of Trimellitates

Key applications of AI and ML in this field include:

Property Prediction: AI models can be trained on existing data to predict the physicochemical properties of novel trimellitate structures, such as thermal stability, flexibility, and compatibility with various polymers. mcgc.comgatech.edu This allows researchers to screen vast libraries of virtual compounds and prioritize the most promising candidates for synthesis. gatech.edu

Synthesis Optimization: Machine learning algorithms can analyze data from previous experiments to suggest optimal reaction conditions, including temperature, pressure, and catalyst choice, leading to higher yields and reduced development time. resolvemass.caaiche.org

Generative Design: AI can be used to generate entirely new molecular structures that are predicted to have desired properties. ibm.com This "inverse design" approach starts with the target performance and works backward to create the ideal molecule, opening doors to materials that might not be discovered through traditional trial-and-error methods.

The integration of AI is driving a paradigm shift from experience-driven research to a more efficient, data-driven approach in polymer and materials science. mdpi.com

Emerging Applications in High-Performance Functional Materials

While trimethyl trimellitate and other trimellitates are well-established as high-performance plasticizers, ongoing research is exploring their use in a new generation of functional materials. polynt.com Their inherent thermal stability, low volatility, and durability make them ideal building blocks for materials used in demanding environments. polynt.comsmolecule.comexxonmobilchemical.com

Emerging application areas include:

Advanced Polymers and Resins: this compound's trifunctional nature makes it a valuable monomer for creating complex, cross-linked polymer architectures. This allows for the precise modification of polymer structures to develop advanced materials with enhanced mechanical strength, thermal resistance, and chemical stability.

High-Temperature Electronics and Cabling: The excellent thermal stability of trimellitates is critical for applications in high-temperature electrical cables and automotive wiring, where materials must withstand extreme conditions without degrading. polynt.comexxonmobilchemical.com The demand for such high-performance materials is growing with the expansion of the automotive and electronics industries. statsndata.org24chemicalresearch.com

Specialty Coatings and Adhesives: The solvent properties and durability of this compound make it suitable for formulations of specialty coatings and adhesives that require long-term performance and resistance to environmental factors. smolecule.com

Application AreaKey Property of TrimellitatesResulting Material Performance
Automotive Interior Components Low volatility, high-temperature resistance, low migration. polynt.comexxonmobilchemical.comReduced fogging, enhanced durability, and long-term flexibility of PVC components. exxonmobilchemical.com
High-Specification Electrical Cables Excellent thermal stability, good electrical insulation properties. polynt.compascalchem.comSafe and reliable performance at elevated temperatures, meeting stringent industry standards. polynt.com
Medical Devices (e.g., PVC tubing) Low migration, non-cytotoxic. researchgate.netIncreased patient safety due to reduced leaching of the plasticizer from the polymer matrix. researchgate.net
Modified Polyesters (Food Packaging) Acts as a co-monomer to improve properties. smolecule.comEnhanced flexibility and processability of packaging materials. smolecule.com

Interdisciplinary Collaborations in Sustainable Chemistry and Materials Science

Addressing the complex challenges of developing sustainable, high-performance materials requires a departure from siloed research efforts. The future of this compound and related materials is intrinsically linked to robust collaborations between various scientific and engineering disciplines.

Chemists and Chemical Engineers: Will work together to design and scale up novel, sustainable synthetic routes. acs.org This includes moving from laboratory-scale discoveries to industrially viable manufacturing processes.

Materials Scientists and Polymer Scientists: Will focus on incorporating trimellitates into new polymer systems and characterizing the resulting materials to understand structure-property relationships. umass.edumdpi.com

Computational Scientists and Data Scientists: Will develop and apply AI and machine learning models to predict material properties and accelerate the design cycle, working in close collaboration with experimental researchers to validate their predictions. aiche.orgnih.gov

Environmental Scientists and Toxicologists: Are essential for assessing the life cycle and potential environmental impact of new materials, ensuring that the next generation of products is truly sustainable. berkeley.edu

Such interdisciplinary efforts are crucial for creating a circular economy for polymeric materials, where products are designed for durability, recyclability, and minimal environmental footprint. digitellinc.comgctlc.org This collaborative approach will be the cornerstone of innovation in the field of sustainable materials. berkeley.edudigitellinc.com

Q & A

Q. What are the optimal synthetic routes for preparing trimethyl trimellitate, and how do reaction conditions influence yield and purity?

this compound (TMT) is synthesized via esterification of trimellitic acid with methanol. The most efficient method achieves ~99% yield using acid catalysis under reflux conditions, with rigorous control of stoichiometry and temperature . Alternative routes, such as transesterification with methyl propiolate, yield ~92% but require careful purification to remove byproducts. Researchers should prioritize monitoring reaction progress via FTIR or NMR to confirm ester formation and assess purity via HPLC .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives in complex mixtures?

High-performance liquid chromatography (HPLC) coupled with UV detection is standard for quantifying TMT and its mono-/di-ester derivatives. Mass spectrometry (MS), particularly using electron ionization (EI) or high-resolution MS (HRMS), enables structural elucidation. For example, TMT exhibits a characteristic molecular ion peak at m/z 253.07085 [M+H]⁺ in positive-ion mode, with fragmentation patterns aiding identification . Gas chromatography (GC) is less suitable due to TMT’s low volatility.

Q. How do physicochemical properties (e.g., solubility, thermal stability) of this compound impact its utility in polymer chemistry?

TMT’s low water solubility and high thermal stability (decomposition >250°C) make it effective as a plasticizer in polyesters and elastomers. Its compatibility with dimethyl terephthalate and 1,4-butanediol in polymer matrices enhances flexibility without compromising thermal resistance. Researchers should evaluate solvent compatibility through phase-separation tests and thermogravimetric analysis (TGA) to optimize formulations .

Advanced Research Questions

Q. What mechanisms underlie the species-specific differences in peroxisome proliferation induced by trialkyl trimellitates like TMT?

Rodent studies show weak peroxisome proliferation via PPARα activation, but humans are resistant due to evolutionary divergence in receptor binding. Molecular docking simulations reveal TMT’s bulky structure prevents effective interaction with human PPARα/γ active sites, unlike smaller phthalates. Researchers should combine in vitro PPAR reporter assays with comparative genomics to validate species-specific responses .

Q. How can advanced LC-MS/MS methods be optimized for simultaneous quantification of TMT metabolites in biological matrices?

Online solid-phase extraction (SPE) coupled with UHPLC-MS/MS achieves sensitivity down to 0.1 µg/L for mono-(2-ethylhexyl) trimellitate (MEHTM) in urine. Key parameters include pH-adjusted SPE cartridges (e.g., Oasis HLB), ion-pairing reagents, and multiple reaction monitoring (MRM) transitions (m/z 279→161 for MEHTM). Method validation should assess matrix effects using isotopically labeled internal standards .

Q. What experimental strategies mitigate confounding factors in developmental toxicity studies of trialkyl trimellitates?

Dose-range finding studies in rats recommend NOAELs of 300 mg/kg/day for maternal toxicity and 1000 mg/kg/day for fetotoxicity. Researchers should employ histopathology, sperm viability assays, and hormone profiling to distinguish direct toxic effects from secondary stress responses. Cross-species extrapolation requires caution, as rodents exhibit heightened sensitivity to hepatic peroxisome proliferators compared to primates .

Q. How does TMT’s plasticizing efficiency compare to alternative esters in high-temperature polymer applications?

In polyester elastomers, TMT outperforms phthalates at temperatures ≤65.5°C due to its trifunctional ester groups, which improve crosslinking density. Comparative studies should use dynamic mechanical analysis (DMA) to measure storage modulus and glass transition temperature (Tg). However, TMT’s incompatibility with polar solvents limits use in alcohol-containing environments .

Methodological Considerations for Data Analysis

  • Handling Contradictory Data: Discrepancies in peroxisome proliferation studies (e.g., weak effects in rats vs. null effects in humans) necessitate meta-analyses weighted by study design (e.g., dose, exposure duration) and species-specific metabolic pathways .
  • Validation of Analytical Methods: Ensure reproducibility by cross-validating HPLC-MS results with orthogonal techniques like GC-MS or nuclear magnetic resonance (NMR) spectroscopy, particularly for isomer differentiation (e.g., 1-MEHTM vs. 2-MEHTM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.